molecular formula C6H7BrN2O2 B2365316 2-(5-bromo-1H-pyrazol-1-yl)propanoic acid CAS No. 1855907-26-4

2-(5-bromo-1H-pyrazol-1-yl)propanoic acid

Cat. No.: B2365316
CAS No.: 1855907-26-4
M. Wt: 219.038
InChI Key: UIZAKWKPGQYOIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Bromo-1H-pyrazol-1-yl)propanoic acid (CAS 1855907-26-4) is a brominated pyrazole derivative with the molecular formula C₆H₇BrN₂O₂ and a molecular weight of 219.04 g/mol. This compound serves as a versatile chemical building block, particularly in medicinal chemistry, for the synthesis of novel heterocyclic compounds. Pyrazole and pyrazoline cores are recognized as privileged structures in drug discovery due to their extensive and diverse biological activities . This bromo-functionalized propanoic acid is a valuable intermediate for constructing molecules with potential pharmacological properties. Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, anticancer, and antidepressant effects . They are also investigated as cannabinoid CB1 receptor antagonists, which is a target of interest for treating conditions like obesity and schizophrenia . The presence of both a reactive bromo substituent and a carboxylic acid functional group on this molecule allows for further synthetic modification at multiple sites, enabling researchers to create a wide array of analogs for structure-activity relationship (SAR) studies. Key Specifications: • CAS Number: 1855907-26-4 • Molecular Formula: C₆H₇BrN₂O₂ • Molecular Weight: 219.04 g/mol • SMILES: CC(N1N=CC=C1Br)C(O)=O This product is intended for research and further manufacturing applications only. It is not intended for direct human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-bromopyrazol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O2/c1-4(6(10)11)9-5(7)2-3-8-9/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIZAKWKPGQYOIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C(=CC=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Solubility Profiling and Thermodynamic Modeling of 2-(5-bromo-1H-pyrazol-1-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the rigorous methodology for determining the solid-liquid equilibrium (solubility) of 2-(5-bromo-1H-pyrazol-1-yl)propanoic acid . As a critical intermediate in the synthesis of pyrazole-based pharmaceuticals (potentially related to kinase inhibitors or androgen receptor antagonists like Ralaniten analogues), accurate solubility data is prerequisite for optimizing recrystallization yield, reaction kinetics, and purification processes.

Given that specific mole-fraction datasets for this custom intermediate are often proprietary or absent from open literature, this guide provides a self-validating experimental protocol and a predictive solubility landscape based on structural analogues (e.g., 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid).

Compound Profile[1][2][3][4][5][6][7][8][9][10]
  • Chemical Name: this compound

  • Functional Groups: Carboxylic acid (hydrophilic, H-bond donor/acceptor), Pyrazole ring (aromatic, H-bond acceptor), Bromine (lipophilic, halogen bond donor).

  • Predicted Polarity: Amphiphilic; soluble in polar aprotic solvents and lower alcohols; sparingly soluble in non-polar hydrocarbons.

Experimental Methodology: Laser Monitoring Technique

To ensure data integrity suitable for thermodynamic modeling, the Dynamic Laser Monitoring Method is recommended over static gravimetric analysis due to its higher precision and speed.

Reagents and Apparatus[1][2][10][11]
  • Solute: this compound (Purity > 99.0% by HPLC).

  • Solvents: Methanol, Ethanol, Isopropanol (IPA), Acetone, Acetonitrile, Ethyl Acetate, Toluene, 1,4-Dioxane (Analytical Grade).

  • Apparatus: Jacketed glass vessel (50 mL), Lasentec FBRM or standard laser transmissivity setup, PID temperature controller (

    
     0.01 K).
    
Workflow Diagram

The following DOT diagram illustrates the self-validating workflow for solubility determination.

SolubilityProtocol cluster_prep Preparation Phase cluster_measure Measurement Phase cluster_valid Validation Step1 Weigh Solute/Solvent (Analytical Balance) Step2 Charge Vessel (Jacketed Reactor) Step1->Step2 Step3 Set Initial Temp (T < Saturation) Step2->Step3 Step4 Laser Monitoring (Transmissivity Low) Step3->Step4 Step5 Slow Heating (Rate: 0.2 K/min) Step4->Step5 Step6 Dissolution Point (Transmissivity Max) Step5->Step6 Laser Intensity Jump Step7 Repeat x3 (RSD < 1%) Step6->Step7 Step7->Step3 Next Temp/Conc

Figure 1: Dynamic Laser Monitoring workflow for determining solid-liquid equilibrium.

Solubility Landscape & Data Presentation

While specific values depend on the exact crystal polymorph of your sample, the following table represents the expected solubility trends derived from structural analogues (e.g., pyrazinamide, substituted pyrazole-carboxylic acids).

Predicted Solubility Trends (278.15 K to 323.15 K)
Solvent ClassSolventSolubility TrendMechanistic Rationale
Polar Aprotic DMF / DMSOVery High Strong dipole-dipole interactions destabilize the crystal lattice.
Polar Aprotic AcetoneHigh Favorable interaction with the pyrazole ring; no H-bond donor competition.
Protic (Alcohol) MethanolHigh Strong H-bonding with the carboxylic acid moiety.
Protic (Alcohol) EthanolModerate Reduced polarity compared to methanol; alkyl chain interference.
Protic (Alcohol) IsopropanolModerate-Low Steric hindrance reduces solvation of the carboxylic head.
Ester Ethyl AcetateModerate Good general solvent for organic intermediates; useful for extraction.
Aromatic TolueneLow Lacks H-bonding capability; only solvates the lipophilic bromo-pyrazole core.
Alkane HexaneInsoluble Polarity mismatch (Dielectric constant too low).
Data Structuring for Modeling

When you generate your experimental data, structure it as follows to facilitate thermodynamic modeling:

T (K)Mass Solute (

)
Mass Solvent (

)
Mole Fraction (

)

278.15............
283.15............
...............
323.15............

Note: Mole fraction


 is calculated as:


Where

and

are molecular weights of solute and solvent.

Thermodynamic Modeling

To translate experimental data into process parameters (e.g., cooling curves for crystallization), the Modified Apelblat Equation is the industry standard for this class of heterocycles.

The Modified Apelblat Model

This semi-empirical model correlates mole fraction solubility (


) with absolute temperature (

):


  • A, B, C: Empirical parameters derived from multiple linear regression of your experimental data.

  • Application: Use these parameters to interpolate solubility at any temperature within the measured range, essential for designing cooling crystallization profiles.

Thermodynamic Parameters (van't Hoff Analysis)

Understanding the enthalpy of solution (


) is critical for safety (heat management) and yield.


  • Positive

    
    :  Endothermic dissolution (Solubility increases with T). Expected for this compound. 
    
  • Positive

    
    :  Entropy-driven process.
    
Process Decision Logic

Use the calculated solubility data to select the optimal crystallization method.

ProcessLogic Data Solubility Data (x1 vs T) Slope Calculate d(x1)/dT Data->Slope Decision Slope Steepness? Slope->Decision Cooling Cooling Crystallization (e.g., in Methanol) Decision->Cooling Steep (>2x change) AntiSolvent Anti-Solvent Crystallization (e.g., DMSO + Water) Decision->AntiSolvent Flat (<1.5x change)

Figure 2: Decision tree for crystallization strategy based on thermodynamic slope.

References

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics. Link (Foundational paper for the Apelblat model used in pyrazole solubility).

  • Sha, O., et al. (2024).[1] Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents. MDPI. Link (Provides comparative solubility trends for pyrazole-like amides).

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 130203785, 1H-Pyrazole-1-propanoic acid derivatives. Link (Structural data for analogues).

  • Sigma-Aldrich. (2026). Product Specification: Methyl 5-bromo-1H-pyrazole-3-carboxylate.[2] Link (Source for physical properties of the closest structural analogue).

Sources

Physicochemical Profiling: pKa Determination of Brominated Pyrazole Propanoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Audience: Medicinal Chemists, DMPK Scientists, and Formulation Specialists.

Brominated pyrazole propanoic acids represent a critical scaffold in medicinal chemistry, often serving as intermediates for cyclooxygenase inhibitors (e.g., COX-2), glucagon receptor antagonists, and agrochemicals. Their physicochemical behavior is governed by a complex interplay between the lipophilic bromine substituent , the amphoteric pyrazole ring , and the hydrophilic carboxylic acid tail .

Understanding the dissociation constants (pKa) of these molecules is not merely a box-checking exercise; it is the determinant factor for:

  • Solubility: Defining the pH-dependent solubility profile (pH-sol).

  • Permeability: Predicting passive diffusion via LogD (distribution coefficient).

  • Binding: Ensuring the correct ionization state for active site interaction (e.g., salt bridges).

This guide provides a rigorous, field-proven methodology for determining these values, bypassing common pitfalls associated with their low aqueous solubility.

Theoretical Framework: The Chemistry of Ionization

To design an effective experiment, we must first predict the ionization centers. A typical 4-bromo-pyrazole-3-propanoic acid scaffold presents two (or three) potential ionization sites depending on N-substitution.

Structural Ionization Analysis

The molecule behaves as a polyelectrolyte .

  • The Carboxylic Acid (COOH):

    • Role: Primary acidic center.

    • Typical pKa: 4.2 – 4.8.

    • Bromine Effect: The bromine atom is typically at the C4 position of the pyrazole. Its electron-withdrawing inductive effect (-I) propagates through the ring but diminishes significantly across the alkyl linker (propanoic chain). Therefore, the COOH pKa remains close to the aliphatic standard (~4.8).

  • The Pyrazole Nitrogen (N2):

    • Role: Weakly basic center (proton acceptor).

    • Typical pKa (Conjugate Acid): ~2.5 (unsubstituted pyrazole).

    • Bromine Effect: The -I effect of Bromine at C4 significantly reduces the electron density of the pyrazole ring. This destabilizes the protonated cation, lowering the basic pKa (making it a weaker base), potentially shifting it to the 1.0 – 2.0 range.

  • The Pyrazole Nitrogen (N1-H) (If unsubstituted):

    • Role: Very weak acid.

    • Typical pKa: ~14.0.

    • Bromine Effect: Bromine stabilizes the resulting anion via electron withdrawal, lowering this pKa to ~12.0 – 12.7.

Ionization Equilibria Diagram

The following diagram visualizes the species distribution for an N-unsubstituted 4-bromopyrazole propanoic acid.

IonizationScheme Figure 1: Stepwise deprotonation of 4-bromo-1H-pyrazole-3-propanoic acid. Cation Cationic Species (COOH, Pyrazolium+) pH < 1.5 Zwitterion Neutral/Zwitterionic (COOH, Pyrazole) pH ~ 3.0 Cation->Zwitterion pKa1 (Pyrazolium) ~1.8 MonoAnion Mono-Anion (COO-, Pyrazole) pH ~ 7.4 Zwitterion->MonoAnion pKa2 (Carboxyl) ~4.7 DiAnion Di-Anion (COO-, Pyrazolate-) pH > 12.5 MonoAnion->DiAnion pKa3 (Pyrazole NH) ~12.7

Experimental Protocol: The Yasuda-Shedlovsky Method[1][2][3][4]

Due to the lipophilicity introduced by the bromine atom, these compounds often precipitate during standard aqueous titration. The Yasuda-Shedlovsky (Y-S) Extrapolation method is the industry gold standard (Avdeef, 2012) for determining aqueous pKa (


) using co-solvent systems.
Reagents & Setup[5][6]
  • Instrument: Potentiometric Titrator (e.g., Sirius T3 or Metrohm) equipped with a high-precision glass electrode.

  • Co-Solvent: Methanol (MeOH) or 1,4-Dioxane.[1][2] Recommendation: Use Methanol for pyrazoles due to better solvation of the nitrogenous ring.

  • Titrant: 0.5 M KOH (carbonate-free).

  • Ionic Strength Adjuster (ISA): 0.15 M KCl.[1]

Step-by-Step Workflow

Step 1: Calibration Calibrate the electrode in aqueous buffers (pH 1.68, 4.01, 7.00, 10.01). Verify slope efficiency (>98%).

Step 2: Co-Solvent Titrations Prepare three distinct sample solutions with varying co-solvent ratios (weight %).

  • Run 1: 30% w/w MeOH/Water.

  • Run 2: 40% w/w MeOH/Water.

  • Run 3: 50% w/w MeOH/Water.

Step 3: Apparent pKa (


) Calculation 
Titrate each solution with KOH. Use the Bjerrum difference plot or Gran plot to determine the apparent pKa (

) at each solvent ratio.

Step 4: The Yasuda-Shedlovsky Extrapolation Plot the data using the Y-S equation:



  • 
    : Dielectric constant of the solvent mixture.[3]
    
  • 
    : Molar concentration of water in the mixture.[4]
    
  • 
    : Slope (related to solvation energy).
    
  • 
    : Intercept.
    

Extrapolate to 100% water (


) to find the true aqueous pKa.
Workflow Diagram

ProtocolFlow Figure 2: Yasuda-Shedlovsky Co-Solvent Extrapolation Workflow. Start Start: Compound Weighing (~3-5 mg) SolventPrep Prepare Co-Solvent Ratios (30%, 40%, 50% MeOH) Start->SolventPrep Titration Potentiometric Titration (0.5 M KOH under N2) SolventPrep->Titration Calc_psKa Calculate Apparent psKa (for each ratio) Titration->Calc_psKa YS_Plot Yasuda-Shedlovsky Plot (psKa + log[H2O] vs 1/ε) Calc_psKa->YS_Plot Result Extrapolate to 0% Co-Solvent (True Aqueous pKa) YS_Plot->Result

Data Interpretation & Reference Values

When analyzing your data, compare your results against these reference ranges. Significant deviations (>1.0 log unit) suggest experimental error (electrode drift) or aggregation/precipitation events.

Comparative pKa Table[3][4][7]
MoietyChemical EnvironmentPredicted pKa (Aq)Experimental RangeImpact of Bromine
COOH Propanoic acid tail4.874.6 – 4.9Negligible (Too distant)
Pyrazole N Unsubstituted (1H)2.521.8 – 2.2Strong (-I effect lowers basicity)
Pyrazole NH Unsubstituted (1H)14.2012.5 – 12.9Strong (-I effect increases acidity)
Pyrazole N N-Methylated (1-Me)2.061.5 – 1.9Strong (Base weakening)

Note: Data derived from IUPAC Dissociation Constants and comparative analysis of 4-bromopyrazole literature (Pergola et al., 2017).

Troubleshooting "Invisible" pKas

If the basic pKa (Pyrazolium) is not observed during titration:

  • It may be too low (< 2.0): Potentiometry struggles below pH 2.0 due to the "high acid error" of glass electrodes.

  • Solution: Switch to UV-Metric Titration (e.g., Sirius T3 D-PAS). The UV absorption spectrum of the pyrazole ring changes significantly upon protonation, allowing detection of pKa values as low as 0.5.

Implications for Drug Development (ADME)

Solubility at Physiological pH

At pH 7.4 (Blood/Cytosol), the carboxylic acid (pKa ~4.7) will be fully deprotonated (COO-), while the pyrazole (pKa ~1.8) will be neutral.

  • Net Charge: -1 (Anionic).

  • Result: Good aqueous solubility at neutral pH, but potential precipitation in the acidic environment of the stomach (pH 1.2) where the molecule becomes neutral (COOH protonated).

Lipophilicity (LogD)

The bromine atom increases the intrinsic lipophilicity (LogP). However, the LogD profile will curve:

  • pH 1.2: High LogD (Neutral species).

  • pH 7.4: Lower LogD (Anionic species).

  • Strategy: If membrane permeability is poor, consider masking the carboxylic acid as an ester prodrug.

References

  • Avdeef, A. (2012).[5] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-VCH.

  • IUPAC. (2024). Digitized pKa Dataset: Pyrazole derivatives. IUPAC/NIST Solubility Data Series.

  • Pergola, L., et al. (2017). "Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole." The Journal of Chemical Physics.

  • Takács-Novák, K., & Avdeef, A. (1996). "Interlaboratory study of log P determination by shake-flask and potentiometric methods." Journal of Pharmaceutical and Biomedical Analysis.

  • Box, K. J., et al. (2003). "The pKa determination of water-insoluble drugs in organic solvent–water mixtures." Analytica Chimica Acta.

Sources

Advanced Synthesis & Medicinal Applications of 5-Bromo-Pyrazole Derivatives

[1][2]

Executive Summary: The Strategic Value of the C-5 Halogen

The pyrazole ring is a "privileged scaffold" in medicinal chemistry, forming the core of blockbuster drugs like Celecoxib (Celebrex), Ruxolitinib (Jakafi), and Crizotinib (Xalkori). While the pyrazole nucleus itself acts as a robust pharmacophore—often mimicking the purine ring in kinase inhibitors—the 5-bromo-pyrazole derivative represents a critical, high-value intermediate.[1]

Its strategic importance lies in the C-5 bromine atom , which serves two distinct roles:

  • Synthetic Pivot: It acts as a versatile electrophilic handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), enabling the rapid generation of diverse libraries at a position that is otherwise difficult to functionalize directly.

  • Halogen Bonding: In final drug candidates, the bromine atom can participate in specific halogen-bonding interactions with carbonyl backbone residues in protein active sites, enhancing potency and selectivity.

This guide synthesizes the latest methodologies for accessing this scaffold and reviews its application in high-impact therapeutic areas.[1]

Strategic Synthesis: Overcoming Regioselectivity Challenges

The Regioselectivity Paradox

A common pitfall in pyrazole chemistry is the assumption that direct halogenation will yield the 5-bromo product.

  • Electrophilic Aromatic Substitution (EAS): Direct treatment of pyrazoles with

    
     or NBS overwhelmingly favors the C-4 position . This is due to the electron-rich nature of C-4 compared to the electron-deficient C-3/C-5 positions adjacent to the nitrogen atoms.
    
  • The Solution: Accessing the C-5 bromo isomer requires "Directed Lithiation" or "De Novo Cyclization" strategies.

DOT Diagram 1: Synthetic Logic & Regioselectivity

PyrazoleSynthesisStart1-Alkyl-PyrazoleDirectDirect Bromination(NBS/Br2)Start->DirectElectrophilic PathLithiationDirected Lithiation(n-BuLi, -78°C)Start->LithiationAnionic PathC4_Prod4-Bromo-Pyrazole(Major Product)Direct->C4_ProdIntermediate5-Lithio SpeciesLithiation->IntermediateQuenchElectrophilic Quench(CBr4 or Br2)Intermediate->QuenchC5_Prod5-Bromo-Pyrazole(Target Scaffold)Quench->C5_Prod

Caption: Divergent synthetic pathways. Direct electrophilic substitution yields the C-4 isomer, while directed lithiation is required to access the C-5 bromo scaffold.

Protocol 1: Regioselective C-5 Bromination via Lithiation

Objective: Synthesis of 5-bromo-1-methyl-1H-pyrazole.[2] Mechanism: The N-methyl group directs lithiation to the adjacent C-5 position via coordination (Complex Induced Proximity Effect), protecting the C-4 position.

Reagents:

  • 1-Methyl-1H-pyrazole (1.0 eq)

  • n-Butyllithium (n-BuLi), 1.6 M in hexanes (1.1 eq)

  • 1,2-Dibromo-1,1,2,2-tetrafluoroethane (

    
    ) or 
    
    
    (1.2 eq)
  • Anhydrous THF (Solvent)

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum. Maintain a strict inert atmosphere (

    
     or Ar).
    
  • Solvation: Charge the flask with 1-Methyl-1H-pyrazole (10 mmol) and anhydrous THF (50 mL). Cool the solution to -78°C using a dry ice/acetone bath.

  • Lithiation: Add n-BuLi (11 mmol) dropwise via syringe over 15 minutes. Critical: Maintain internal temperature below -70°C to prevent ring fragmentation.

  • Deprotonation: Stir at -78°C for 45 minutes. The formation of the 5-lithio species is indicated by a slight color change (often pale yellow).

  • Quench: Dissolve the bromine source (

    
     or 
    
    
    ) in THF (10 mL) and add dropwise to the lithiated mixture at -78°C.
  • Workup: Allow the reaction to warm to room temperature over 2 hours. Quench with saturated

    
     (aq).[3] Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over 
    
    
    , and concentrate.
  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).

Medicinal Chemistry Applications: Kinase Inhibition[2][5][6][7][8][9]

5-bromo-pyrazole derivatives are extensively used to develop inhibitors for receptor tyrosine kinases (RTKs). The pyrazole nitrogen atoms bind to the hinge region of the kinase ATP-binding pocket, while substituents at C-3 and C-5 extend into the hydrophobic back pocket or solvent-exposed regions.

Case Study: EGFR Inhibitors

Recent studies (e.g., RSC Adv., 2024) have highlighted pyrazolo[3,4-d]pyrimidine derivatives, synthesized from 5-aminopyrazole precursors, as potent EGFR inhibitors. The 5-bromo intermediate allows for the introduction of aryl groups that mimic the quinazoline core of Gefitinib.

Data Presentation: SAR of Pyrazole-Derived EGFR Inhibitors

Table 1: Inhibitory activity (

Compound IDR-Group (C-5 Position)EGFR Kinase

(µM)
MCF-7

(µM)
Selectivity Note
Cmpd 4 Phenyl0.0542.10Moderate potency
Cmpd 15 4-Cyano-phenyl0.1351.18Broad spectrum
Cmpd 16 4-Ethyl-ester-phenyl 0.034 0.84 Lead Candidate
Erlotinib(Reference Drug)0.0205.50Clinical Standard

Interpretation: The introduction of an ester group at the para-position of the C-5 phenyl ring (Cmpd 16) significantly enhances binding affinity, likely due to additional hydrogen bonding or hydrophobic interactions within the EGFR active site.

DOT Diagram 2: EGFR Signaling & Inhibition

EGFR_PathwayEGFEGF LigandEGFREGFR Receptor(Tyrosine Kinase)EGF->EGFRActivationPI3KPI3KEGFR->PI3KRASRASEGFR->RASInhibitor5-Bromo-PyrazoleDerivative (Cmpd 16)Inhibitor->EGFRInhibition(ATP Competition)AKTAKTPI3K->AKTmTORmTORAKT->mTORResponseCell Proliferation &SurvivalmTOR->ResponseRAFRAFRAS->RAFMEKMEKRAF->MEKERKERKMEK->ERKERK->Response

Caption: Mechanism of Action.[4] The pyrazole derivative competitively binds to the ATP-binding pocket of EGFR, blocking downstream PI3K/AKT and RAS/RAF signaling cascades essential for tumor survival.

Advanced Functionalization: The Suzuki-Miyaura Coupling

Once the 5-bromo-pyrazole scaffold is secured, it serves as a substrate for cross-coupling.[1]

Standard Protocol for C-5 Arylation:

  • Catalyst:

    
     or 
    
    
    (5 mol%)
  • Base:

    
     or 
    
    
    (2.0 eq)
  • Solvent: Dioxane/Water (4:1)

  • Conditions: 90°C, 12 hours.

Technical Insight: The C-5 position is sterically more accessible than C-4 in 1,3-disubstituted pyrazoles, often resulting in faster reaction rates and higher yields compared to 4-bromo analogs.

References

  • Hassaballah, A. I., et al. (2024).[5] "New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition."[5] RSC Advances. Link

  • BenchChem Application Notes. (2025). "Protocols for 5-Bromo-1-butyl-1H-pyrazole in Synthetic Chemistry." Link

  • Deng, X., & Mani, N. S. (2008).[6] "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles." Organic Syntheses, 85, 179.[6] Link

  • Li, Y., et al. (2022). "Facile synthesis of 5-bromotropono[c]-fused pyrazoles." Turkish Journal of Chemistry. Link

  • Gaber, A., et al. (2023). "Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents." Molecules, 28(12), 4567. Link

Thermodynamic stability of 2-(5-bromo-1H-pyrazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thermodynamic Stability of 2-(5-bromo-1H-pyrazol-1-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a critical determinant of its safety, efficacy, and shelf-life. This whitepaper provides a comprehensive technical guide to evaluating the thermodynamic stability of this compound, a heterocyclic compound with potential applications in drug development. We will explore the theoretical underpinnings of thermodynamic stability and present a detailed, field-proven experimental workflow. This guide emphasizes the causality behind experimental choices and the integration of orthogonal analytical techniques to build a robust and self-validating stability profile. The protocols and data interpretation are grounded in the principles of the International Council for Harmonisation (ICH) guidelines.

Introduction: The Imperative of Thermodynamic Stability in Drug Development

The journey of a drug candidate from discovery to market is fraught with challenges, with the inherent stability of the molecule being a primary hurdle. Thermodynamic stability dictates a compound's resistance to chemical and physical degradation under various environmental stressors. For a molecule like this compound, understanding its stability profile is not merely a regulatory requirement but a fundamental aspect of risk mitigation in the drug development pipeline.

A comprehensive understanding of a compound's thermodynamic stability informs critical decisions regarding:

  • Formulation Development: Selection of appropriate excipients and dosage forms to ensure product integrity.

  • Manufacturing Processes: Defining safe operating limits for temperature, humidity, and light exposure.

  • Packaging and Storage: Designing container closure systems and defining storage conditions that guarantee the product's quality over its shelf life.

  • Regulatory Submissions: Providing the necessary data to meet the stringent requirements of regulatory bodies worldwide.[1][2][3]

This guide will focus on two cornerstone techniques for assessing thermodynamic stability: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) . When used in concert, these methods provide a detailed picture of a compound's thermal behavior, including melting, decomposition, and desolvation events.

Theoretical Framework: Understanding Degradation Pathways of Pyrazole Derivatives

The this compound molecule, while not extensively characterized in publicly available literature, belongs to the pyrazole class of heterocyclic compounds. The stability of the pyrazole ring is influenced by its substituents. Potential degradation pathways for pyrazole derivatives can include:

  • Ring Cleavage: Under significant thermal stress, the pyrazole ring can undergo cleavage.[4]

  • Decarboxylation: The propanoic acid moiety introduces a potential for decarboxylation, especially at elevated temperatures.

  • Debromination: The bromo-substituent may be susceptible to cleavage under certain conditions.

  • Oxidation: The pyrazole ring can be susceptible to oxidation, leading to the formation of various degradation products.

A preliminary understanding of these potential pathways is crucial for designing stress testing studies and for interpreting the data obtained from thermal analysis.

Experimental Workflow for Assessing Thermodynamic Stability

The following experimental workflow provides a robust framework for characterizing the thermodynamic stability of this compound. This workflow is designed to be compliant with ICH guidelines for stability testing.[1][5][6]

Thermodynamic Stability Workflow cluster_0 Phase 1: Material Characterization & Method Development cluster_1 Phase 2: Intrinsic Stability Assessment cluster_2 Phase 3: Long-Term Stability & Data Interpretation Synthesis Synthesis & Purification of This compound Characterization Structural & Purity Analysis (NMR, MS, HPLC) Synthesis->Characterization Purity >99.5% Method_Dev DSC & TGA Method Development Characterization->Method_Dev DSC_Analysis Differential Scanning Calorimetry (DSC) Method_Dev->DSC_Analysis TGA_Analysis Thermogravimetric Analysis (TGA) Method_Dev->TGA_Analysis Data_Analysis Data Analysis & Interpretation DSC_Analysis->Data_Analysis TGA_Analysis->Data_Analysis Forced_Deg Forced Degradation Studies (ICH Q1A) Forced_Deg->Data_Analysis ICH_Stability ICH Stability Studies (Long-term, Accelerated, Intermediate) ICH_Stability->Data_Analysis Report Stability Report Generation Data_Analysis->Report

Caption: A comprehensive workflow for assessing the thermodynamic stability of a new chemical entity.

Phase 1: Material Characterization and Method Development

3.1.1. Synthesis and Purification

While numerous methods exist for the synthesis of pyrazole derivatives, a common approach involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[7][8] For this compound, a plausible synthetic route would involve the reaction of a brominated pyrazole precursor with an appropriate propanoic acid derivative. It is imperative that the API used for stability studies is highly purified (typically >99.5%) and well-characterized to ensure that observed degradation is not due to impurities.

3.1.2. Structural and Purity Analysis

Prior to any thermal analysis, the identity and purity of the compound must be unequivocally established using a suite of analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity and identify any potential impurities.

Phase 2: Intrinsic Stability Assessment

3.2.1. Differential Scanning Calorimetry (DSC)

DSC is a powerful technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[9][10][11] This allows for the determination of thermal events such as melting, crystallization, and decomposition.

Experimental Protocol for DSC Analysis:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.

  • Instrument Setup:

    • Instrument: A calibrated Differential Scanning Calorimeter.

    • Temperature Range: Typically from 25 °C to a temperature beyond the decomposition point (e.g., 350 °C).

    • Heating Rate: A standard heating rate of 10 °C/min is often used.

    • Purge Gas: Inert nitrogen at a flow rate of 50 mL/min to prevent oxidative degradation.

  • Data Acquisition: Record the heat flow as a function of temperature.

  • Data Analysis:

    • Melting Point (Tₘ): The peak temperature of the endothermic melting event.

    • Enthalpy of Fusion (ΔHբ): The area under the melting peak, which provides information on the crystallinity of the material.

    • Decomposition Onset (Tₒ): The temperature at which the exothermic decomposition begins.

3.2.2. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[12][13][14] It is particularly useful for quantifying mass loss associated with desolvation, dehydration, and decomposition.

Experimental Protocol for TGA Analysis:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

  • Instrument Setup:

    • Instrument: A calibrated Thermogravimetric Analyzer.

    • Temperature Range: Typically from 25 °C to a temperature where complete decomposition is observed (e.g., 600 °C).

    • Heating Rate: A standard heating rate of 10 °C/min.

    • Purge Gas: Inert nitrogen at a flow rate of 50 mL/min.

  • Data Acquisition: Record the mass change as a function of temperature.

  • Data Analysis:

    • Mass Loss Steps: Identify the temperature ranges where significant mass loss occurs.

    • Quantification of Mass Loss: Determine the percentage of mass lost at each step to infer the nature of the event (e.g., loss of a specific functional group).

Phase 3: Long-Term Stability and Data Interpretation

3.3.1. ICH Stability Studies

To establish a re-test period or shelf life, long-term stability studies under controlled storage conditions are required as per ICH guidelines.[1][5][6][15]

Study Type Storage Condition Minimum Duration
Long-term 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH12 months
Intermediate 30 °C ± 2 °C / 65% RH ± 5% RH6 months
Accelerated 40 °C ± 2 °C / 75% RH ± 5% RH6 months

Samples are pulled at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months) and analyzed for any changes in physical and chemical properties.[5]

Data Presentation and Interpretation

4.1. Hypothetical Thermal Analysis Data

The following table summarizes hypothetical DSC and TGA data for this compound.

Parameter Value Interpretation
Melting Point (Tₘ) (DSC) 155 °CSharp endotherm, indicative of a crystalline solid.
Enthalpy of Fusion (ΔHբ) (DSC) 85 J/gProvides a baseline for crystallinity.
Decomposition Onset (Tₒ) (DSC) 210 °CExothermic event, indicating the start of thermal decomposition.
Mass Loss Step 1 (TGA) 180-250 °C (approx. 45% loss)Correlates with the decomposition onset from DSC. The mass loss could correspond to decarboxylation and loss of the bromo-substituent.
Mass Loss Step 2 (TGA) 250-400 °C (approx. 50% loss)Further degradation of the pyrazole ring structure.
Residual Mass at 600 °C (TGA) < 5%Indicates nearly complete decomposition.

4.2. Visualizing Decomposition Pathways

Decomposition_Pathway Molecule This compound Intermediate_1 Decarboxylated Intermediate Molecule->Intermediate_1 Heat (Δ) - CO2 Intermediate_2 Debrominated Intermediate Molecule->Intermediate_2 Heat (Δ) - HBr Degradation_Products Gaseous Products (CO2, HBr, etc.) + Charred Residue Intermediate_1->Degradation_Products Further Heating Intermediate_2->Degradation_Products Further Heating

Caption: A potential thermal decomposition pathway for the target molecule.

Conclusion

The thermodynamic stability of this compound is a critical quality attribute that must be thoroughly investigated during its development as a potential pharmaceutical agent. A systematic approach, integrating DSC and TGA, provides a detailed understanding of the compound's thermal behavior. This data, when generated within the framework of ICH guidelines, forms the bedrock of a successful regulatory submission and ensures the development of a safe and effective drug product. The methodologies and interpretations presented in this guide offer a robust starting point for researchers and scientists tasked with this crucial aspect of drug development.

References

  • ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma.
  • ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. (n.d.). European Medicines Agency.
  • ICH Q1 guideline on stability testing of drug substances and drug products. (2025). European Medicines Agency.
  • Differential Scanning Calorimetry (DSC Analysis)
  • ICH Guidelines for stability testing. (n.d.). SlideShare.
  • Applications of Differential Scanning Calorimetry (DSC) Analysis. (2026). ResolveMass.
  • Quality Guidelines. (n.d.). ICH.
  • Differential Scanning Calorimetry. (n.d.). Coriolis Pharma.
  • Use of DSC in Pharmaceuticals Drug Characteris
  • Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (2025). Torontech.
  • Thermogravimetric Analysis. (n.d.). University of Kentucky.
  • Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. (2022). Auriga Research.
  • Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials. (2021).
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. (n.d.). PMC.
  • Thermogravimetric analysis. (n.d.). Wikipedia.
  • Thermogravimetric analysis (TGA). (2022). Chemistry LibreTexts.
  • Thermogravimetric Analysis (TGA)
  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. (2023). MDPI.
  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). RSC Publishing.
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.).
  • Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl). (n.d.). PMC.
  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. (n.d.).
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone. (n.d.). RSC Publishing.
  • Thermodynamic and Structural Characterization of a Mechanochemically Synthesized Pyrazinamide–Acetylsalicylic–Acid Eutectic Mixture. (n.d.). PMC.
  • Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents. (2024). MDPI.
  • Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. (n.d.). Paho.org.
  • Investigation of the Decomposition Gases of the Pharmaceutical Excipient PVP Using Evolved Gas Analysis Coupled to Thermal Analysis. (2025). NETZSCH Analyzing & Testing.
  • Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. (2022). Egyptian Drug Authority.

Sources

Methodological & Application

Suzuki-Miyaura cross-coupling reactions of 2-(5-bromo-1H-pyrazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Title: Optimizing C5-Arylation of N-Alkylated Pyrazoles: Suzuki-Miyaura Protocols for 2-(5-bromo-1H-pyrazol-1-yl)propanoic acid

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, ubiquitous in kinase inhibitors (e.g., Ruxolitinib, Crizotinib). While 3- and 4-substituted pyrazoles are synthetically accessible, 5-substituted pyrazoles represent a greater challenge due to the steric proximity of the N1-substituent.[1]

This Application Note focuses on the Suzuki-Miyaura cross-coupling of This compound (Structure 1 ).[1] This substrate presents a "perfect storm" of synthetic challenges:

  • Steric Hindrance: The C5-bromide is ortho to the N1-propanoic acid tail, impeding oxidative addition.[1]

  • Catalyst Poisoning: The free carboxylic acid can coordinate to Palladium (Pd), arresting the catalytic cycle.[2]

  • Chiral Integrity: The

    
    -chiral center on the propanoic acid tail is susceptible to racemization under the basic conditions required for transmetallation.
    

This guide provides two validated workflows: a Robust Ester Protection Route (recommended for scale-up and chiral preservation) and a Direct Aqueous Route (recommended for rapid screening).

Strategic Analysis & Mechanistic Insight

The "Ortho-Effect" in 5-Bromopyrazoles

Unlike their 3- and 4-bromo counterparts, 5-bromopyrazoles suffer from significant steric clash with the N1-substituent.[1] Standard catalysts (e.g., Pd(PPh


)

) often fail, leading to hydrodebromination (reduction) rather than coupling.
  • Solution: Use ligands with large cone angles (e.g., XPhos, SPhos) or bidentate ligands with large bite angles (e.g., dppf) to facilitate oxidative addition and reductive elimination in crowded environments.

The Free Acid Problem

Carboxylates (


) generated in situ can displace phosphine ligands on the Pd center, forming inactive species.[1]
  • Solution: Mask the acid as an ester (Method A) or use water-tolerant precatalysts in biphasic systems (Method B).

Racemization Risk

The


-proton of the propanoic acid moiety is acidic (

for esters, lower for acids).[1] Strong bases (hydroxides, alkoxides) or high temperatures (

C) promote enolization and subsequent racemization.
  • Control: Use weak inorganic bases (K

    
    PO
    
    
    
    , K
    
    
    CO
    
    
    ) and limit reaction temperature to
    
    
    C.

Experimental Protocols

Method A: The Robust Route (Ester Protection)

Best for: Scale-up, maintaining enantiomeric excess (ee%), and difficult coupling partners.

Workflow: Esterification


 Suzuki Coupling 

Mild Hydrolysis.

Step 1: Esterification (In Situ) [3]

  • Reagents: Substrate 1 , MeOH, H

    
    SO
    
    
    
    (cat.).
  • Conditions: Reflux, 2h. (Quantitative conversion to methyl ester).

Step 2: Cross-Coupling

  • Substrate: Methyl 2-(5-bromo-1H-pyrazol-1-yl)propanoate (1.0 equiv).[1]

  • Boronic Species: Aryl Boronic Acid (1.2 equiv).

  • Catalyst: Pd(dppf)Cl

    
     DCM  (3-5 mol%).[1] Rationale: The ferrocenyl ligand resists de-ligation and tolerates sterics better than PPh
    
    
    
    .
  • Base: K

    
    CO
    
    
    
    (2.5 equiv). Rationale: Carbonate is strong enough to activate boronic acid but weak enough to minimize
    
    
    -deprotonation.[1]
  • Solvent: 1,4-Dioxane / Water (4:1 v/v).[1] Degassed.

  • Temperature: 80°C for 4–12 hours.

Step 3: Hydrolysis (Lithium Hydroxide)

  • Reagents: LiOH (2.0 equiv), THF/Water (1:1).

  • Conditions: 0°C to RT, 2h. Note: LiOH is milder than NaOH; low temp prevents racemization.

Data Summary: Method A Performance

Parameter Value Notes
Avg. Yield (3 steps) 75-85% High recovery due to clean coupling.[1]
ee% Retention >98% Minimal racemization observed.

| Scope | Broad | Tolerates electron-poor/rich aryl boronic acids.[1] |

Method B: The Direct Route (Aqueous/Green)

Best for: Rapid library synthesis, stable racemic substrates.

Protocol:

  • Dissolution: Dissolve Substrate 1 (1.0 equiv) and Aryl Boronic Acid (1.3 equiv) in Water/Isopropanol (3:1) .

  • Base: Add KOH (3.5 equiv). Note: Extra equivalents needed to deprotonate the carboxylic acid first.

  • Catalyst: Add Pd(OAc)

    
      (2 mol%) and SPhos  (4 mol%).
    
    • Rationale: SPhos is highly active and water-tolerant.[1] It forms a bulky, electron-rich active species that drives the coupling of hindered chlorides/bromides.[1]

  • Reaction: Heat to 60°C for 2-6 hours under N

    
    .
    
  • Workup: Acidify with 1M HCl to pH 3. Precipitate forms (product). Filter and wash with water.

Data Summary: Method B Performance

Parameter Value Notes
Avg. Yield 60-70% Lower due to potential protodebromination.[1]
ee% Retention Variable Risk of racemization due to KOH usage.

| Green Score | High | Water solvent, no protection steps. |

Visualizations

Figure 1: Decision Workflow for Protocol Selection

ProtocolSelection Start Start: this compound CheckChirality Is Enantiomeric Purity Critical? Start->CheckChirality RouteA Method A: Ester Protection Route CheckChirality->RouteA Yes (High Value) RouteB Method B: Direct Aqueous Route CheckChirality->RouteB No (Racemic/Screening) StepA1 1. Esterification (MeOH/H+) RouteA->StepA1 StepA2 2. Suzuki: Pd(dppf)Cl2 / K2CO3 StepA1->StepA2 StepA3 3. Hydrolysis: LiOH / 0°C StepA2->StepA3 ResultA High Yield, >98% ee StepA3->ResultA StepB1 1. Mix in H2O/IPA + KOH (3.5 eq) RouteB->StepB1 StepB2 2. Suzuki: Pd(OAc)2 / SPhos StepB1->StepB2 StepB3 3. Acidify & Filter StepB2->StepB3 ResultB Fast, Moderate Yield, Risk of Racemization StepB3->ResultB

Caption: Decision tree for selecting the optimal coupling strategy based on chirality requirements.

Figure 2: Mechanistic Challenges & Catalyst Solution

Mechanism Substrate 5-Bromo-Substrate OxAdd Oxidative Addition (Sterically Hindered) Substrate->OxAdd N1-Tail Blocks Approach Pd0 Pd(0)-Ligand Complex Pd0->OxAdd Requires Bulky Ligand (e.g., dppf, SPhos) TransMet Transmetallation (Base Activated) OxAdd->TransMet Pd(II) Species RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration FreeAcid Free COOH Group FreeAcid->OxAdd Coordinates Pd (Poisoning)

Caption: Catalytic cycle highlighting the steric bottleneck at Oxidative Addition and risk of acid poisoning.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Conversion (<20%) Catalyst deactivation by free acid.[1]Switch to Method A (Ester). Ensure solvent is degassed (O

kills Pd).
Product is Des-Bromo (Reduction) Protodebromination.[1]Increase catalyst loading. Switch solvent to Toluene/Water . Reduce reaction time.
Racemization (>5% enantiomer) Base too strong or Temp too high.Use K

PO

instead of Carbonates. Lower temp to 60°C. Use LiOH at 0°C for hydrolysis.
Black Precipitate (Pd Black) Ligand dissociation.Use Pd(dppf)Cl

(very stable). Add excess ligand (e.g., 10 mol% PPh

or SPhos).

References

  • Suzuki, A. (2011). "Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture)." Angewandte Chemie International Edition, 50(30), 6722-6737. Link

  • Billingsley, K., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters." Journal of the American Chemical Society, 129(11), 3358-3366. Link

  • Li, H., et al. (2015).[4] "Palladium-Catalyzed Cross-Coupling of 5-Bromoindazoles." Organic Letters, 17(14), 3616–3619. (Demonstrates efficacy of Pd(dppf)Cl2 for 5-bromo-N-heterocycles). Link

  • Molander, G. A., & Canturk, B. (2009).[4] "Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts for Suzuki−Miyaura Coupling of Aryl and Heteroaryl Halides in Water." Angewandte Chemie, 48(49), 9240-9261. Link

Sources

Application Note: Optimization of Esterification Protocols for 2-(5-bromo-1H-pyrazol-1-yl)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The esterification of 2-(5-bromo-1H-pyrazol-1-yl)propanoic acid presents a unique set of challenges distinct from standard aliphatic carboxylic acids. The presence of the 5-bromo substituent creates significant steric hindrance proximal to the reaction center, while the electron-withdrawing nature of the pyrazole ring increases the acidity of the


-proton, heightening the risk of racemization.

This Application Note provides three field-validated protocols tailored to specific experimental needs:

  • Method A (Fischer-Speier): Cost-effective for methyl/ethyl esters on a large scale.

  • Method B (Acyl Chloride): The robust standard for sterically hindered or secondary alcohols.

  • Method C (Steglich/Coupling): The "Gold Standard" for preserving optical purity and coupling complex alcohols.

Chemical Context & Challenges[1][2][3]

Structural Analysis

The target molecule contains three critical features affecting reactivity:

  • Steric Ortho-Effect: The bromine atom at position 5 is spatially adjacent to the N1-propanoic acid tail. This creates a "molecular gate," restricting the approach of nucleophiles to the carbonyl carbon.

  • Electronic Deactivation: The pyrazole ring is electron-deficient (

    
    -excessive but inductively withdrawing). This reduces the nucleophilicity of the carboxylic oxygen, making 
    
    
    
    alkylation (using alkyl halides) sluggish without harsh bases.
  • Chiral Instability: The

    
    -proton is acidified by the adjacent carbonyl and the pyrazole ring. Basic conditions (e.g., 
    
    
    
    /DMF) often lead to rapid racemization via an enolate intermediate.
Method Selection Matrix

Use the following logic flow to select the optimal protocol for your specific derivative.

MethodSelection Start Start: Define Target Ester AlcoholType Alcohol Type? Start->AlcoholType Scale Scale? AlcoholType->Scale Simple (Me, Et) MethodB METHOD B: Acyl Chloride (Steric Bulk/Scale-up) AlcoholType->MethodB Bulky (iPr, tBu) MethodC METHOD C: Steglich/EDC (Complex/Chiral) AlcoholType->MethodC Complex/Labile Chirality Is Enantiopurity Critical? Scale->Chirality <10g (Quality driven) MethodA METHOD A: Modified Fischer (MeOH/EtOH only) Scale->MethodA >10g (Cost driven) Chirality->MethodA No (Racemic OK) Chirality->MethodC Yes (Avoid Racemization)

Figure 1: Decision matrix for selecting the esterification protocol based on substrate complexity and scale.

Detailed Protocols

Method A: Modified Fischer Esterification (In Situ HCl Generation)

Best for: Methyl and Ethyl esters; Large scale (>10g); Racemic substrates. Mechanism: Acid-catalyzed nucleophilic acyl substitution.[1] Why this works: Using TMSCl generates anhydrous HCl, driving the equilibrium without adding water (which hydrolyzes the product).

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Solvent/Reagent: Anhydrous Methanol or Ethanol (0.5 M concentration)

  • Catalyst: Trimethylsilyl chloride (TMSCl) (2.0 equiv)

Protocol:

  • Setup: Charge a flame-dried round-bottom flask with the carboxylic acid and anhydrous alcohol under

    
    .
    
  • Activation: Cool the solution to

    
    . Dropwise add TMSCl over 10 minutes. Note: Exothermic reaction. TMSCl reacts with alcohol to form HCl and TMS-ether.
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

    • Optimization: If conversion is <50% after 6 hours (due to 5-Br steric hindrance), heat to mild reflux (

      
      ).
      
  • Workup: Concentrate the solvent in vacuo. Redissolve residue in EtOAc. Wash with saturated

    
     (2x) and Brine (1x).
    
  • Purification: Dry over

    
    , filter, and concentrate. Usually yields pure ester without chromatography.
    
Method B: Acyl Chloride Intermediate (The "Sledgehammer" Approach)

Best for: Sterically hindered alcohols (Isopropanol, Cyclohexanol); Scale-up. Mechanism: Activation via Vilsmeier-Haack type intermediate using catalytic DMF. Why this works: The acid chloride is a highly reactive electrophile that overcomes the steric shielding of the 5-bromo group.

Reagents:

  • Substrate (1.0 equiv)

  • Thionyl Chloride (

    
    ) (3.0 equiv) or Oxalyl Chloride (1.5 equiv)
    
  • Catalyst: DMF (2-3 drops)

  • Solvent: DCM (Dichloromethane) or Toluene.

Protocol:

  • Chlorination: Dissolve acid in anhydrous DCM under Argon. Add catalytic DMF.[2]

  • Addition: Add

    
     dropwise at 
    
    
    
    .
  • Reflux: Heat to reflux (

    
    ) for 2 hours. Monitor by TLC (convert an aliquot to methyl ester with MeOH to check completion).
    
  • Evaporation: CRITICAL STEP. Evaporate solvent and excess

    
     completely (use a toluene azeotrope if necessary) to remove acidic volatiles.
    
  • Esterification: Redissolve the crude acid chloride in fresh DCM. Add the target Alcohol (1.2 equiv) and Pyridine (1.5 equiv) at

    
    .
    
  • Completion: Stir at RT for 2 hours. Standard aqueous workup.

Method C: Steglich/EDC Coupling (The "Precision" Approach)

Best for: Enantiopure substrates; Complex/Acid-sensitive alcohols. Mechanism: Carbodiimide-mediated activation with DMAP acyl transfer.[3][4] Why this works: Occurs at near-neutral pH and low temperature, minimizing proton exchange at the chiral


-carbon.

Reagents:

  • Substrate (1.0 equiv)

  • Alcohol (1.1 equiv)

  • Coupling Agent: EDC

    
    HCl (1.2 equiv) (Preferred over DCC to simplify workup)
    
  • Catalyst: DMAP (0.1 equiv)

  • Solvent: Anhydrous DCM or DMF.

Protocol:

  • Dissolution: Dissolve substrate and target alcohol in anhydrous DCM at

    
    .
    
  • Catalyst: Add DMAP.[4][5][6]

  • Coupling: Add EDC

    
    HCl in one portion.
    
  • Reaction: Stir at

    
     for 1 hour, then allow to warm to RT overnight.
    
    • Observation: If using DCC, a white precipitate (DCU) will form. With EDC, the solution remains clear.

  • Workup: Dilute with DCM. Wash with 0.5M HCl (to remove DMAP/EDC), then sat.

    
    .
    
  • Purification: Flash chromatography is typically required to remove N-acyl urea byproducts if the reaction stalls.

SteglichWorkflow Input Substrate + Alcohol (DCM, 0°C) Activation Add EDC + DMAP Input->Activation Intermediate Active Ester (O-Acyl Isourea) Activation->Intermediate Activation Reaction Nucleophilic Attack (RT, 12h) Intermediate->Reaction Acyl Transfer Workup Acid Wash (0.5M HCl) Base Wash (NaHCO3) Reaction->Workup

Figure 2: Workflow for Method C (Steglich/EDC), prioritizing mild conditions to prevent racemization.

Comparative Data & Troubleshooting

Method Comparison Table
FeatureMethod A (Fischer)Method B (Acid Chloride)Method C (Steglich)
Yield (Typical) 85-92%90-98%75-88%
Steric Tolerance Low (Me/Et only)High (Secondary/Tertiary)Moderate
Racemization Risk Moderate (Thermal)High (Thermal/HCl)Low (Best for Chiral)
Atom Economy HighMediumLow (Large coupling reagents)
Cost $


$
Troubleshooting Guide
  • Problem: Low conversion in Method A.

    • Root Cause:[7] The 5-bromo group blocks the approach of methanol.

    • Solution: Switch to Method B. The acid chloride is a "harder" electrophile and less sensitive to steric bulk than the protonated carboxylic acid.

  • Problem: Racemization observed (e.e. drops from 99% to 80%).

    • Root Cause:[7] Over-exposure to base (DMAP/Pyridine) or heat.

    • Solution: In Method C, reduce DMAP to 0.05 equiv and keep the reaction strictly at

      
       for the first 4 hours. Avoid Method B for chiral substrates.
      
  • Problem: N-Alkylation side product.

    • Root Cause:[7] If using alkyl halides + base (

      
      ), the pyrazole N2 (if unsubstituted) or impurities might react.
      
    • Solution: This guide focuses on esterification of the acid, avoiding alkylation risks. Ensure the starting material is pure this compound.

References

  • Fischer Esterification Mechanisms

    • Master Organic Chemistry.[2] "Fischer Esterification."[8][1][2][5][9][10] Available at: [Link]

  • Steglich Esterification (DCC/DMAP)

    • Neises, B., & Steglich, W. (1978).[4][11] "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition, 17(7), 522–524.[11] Available at: [Link]

  • Coupling Reagents in Organic Synthesis

    • Organic Chemistry Portal.[11] "Steglich Esterification."[2][4][5][6][9][11] Available at: [Link]

  • Synthesis of Pyrazole Derivatives (Contextual)

    • National Institutes of Health (PMC). "Synthesis and structure–activity relationships of pyrazole-based inhibitors." Available at: [Link]

  • Google Patents. "Racemization process for an optically active carboxylic acid." US5221765A.

Sources

Application Note & Protocols: Designing Kinase Inhibitors with 2-(5-bromo-1H-pyrazol-1-yl)propanoic Acid Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes; their dysregulation is a hallmark of many diseases, particularly cancer.[1] This makes them a major focus of drug discovery efforts. The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors due to its unique ability to act as a bioisosteric replacement for other functionalities and to form key hydrogen bond interactions within the ATP-binding site of kinases.[1][2][3][4] This guide provides a detailed framework for utilizing the versatile building block, 2-(5-bromo-1H-pyrazol-1-yl)propanoic acid, for the systematic design and synthesis of novel kinase inhibitor libraries. We present detailed protocols for synthetic diversification, biochemical and cellular evaluation, and guidance on interpreting structure-activity relationship (SAR) data.

The Strategic Advantage of the Pyrazole Scaffold

The pyrazole moiety is a cornerstone of modern kinase inhibitor design, with eight such compounds approved by the US FDA, including Ruxolitinib (JAK inhibitor) and Crizotinib (ALK/MET inhibitor).[1][2] Its success stems from several key chemical and structural properties:

  • Hinge-Binding Motif: The vicinal nitrogen atoms of the pyrazole ring are perfectly positioned to act as both hydrogen bond donors and acceptors, enabling strong and specific interactions with the "hinge region" of the kinase ATP-binding pocket, a critical anchoring point for many inhibitors.[2]

  • Synthetic Tractability: The pyrazole ring system is readily synthesized and, more importantly, can be functionalized at multiple positions, allowing for the exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.[5][6][7]

  • Privileged Structure: Its proven track record in successful drugs demonstrates that the pyrazole core imparts favorable drug-like properties.[2][8]

The specific building block, This compound , offers two orthogonal points for chemical diversification, making it an ideal starting point for fragment-based or library-based drug discovery campaigns.

  • C5-Bromo Group: A reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing the introduction of a wide variety of aryl, heteroaryl, or alkyl groups. These groups can be directed toward the solvent-exposed region of the ATP pocket to enhance potency and modulate selectivity.

  • N1-Propanoic Acid Group: The carboxylic acid moiety is primed for amide bond formation, enabling the exploration of another key vector. Amide coupling with a diverse library of amines can introduce functionalities that interact with the ribose-binding pocket or other nearby regions.

Synthetic Strategy & Experimental Protocols

A logical workflow for library synthesis involves a divergent approach, starting from the core building block and expanding into a matrix of final compounds through a two-step diversification process.

G start_node 2-(5-bromo-1H-pyrazol-1-yl) propanoic acid step1_node Step 1: C5 Diversification (Suzuki Coupling) start_node->step1_node [Aryl Boronic Acids, Pd Catalyst] intermediate_node Intermediate Library: C5-Aryl/Heteroaryl Pyrazoles step1_node->intermediate_node step2_node Step 2: N1 Diversification (Amide Coupling) intermediate_node->step2_node [Diverse Amines, Coupling Agents] final_node Final Inhibitor Library step2_node->final_node assay_node Biological Evaluation (Kinase Assays) final_node->assay_node

Caption: Divergent workflow for kinase inhibitor library synthesis.

Protocol 2.1: C5-Arylation via Suzuki-Miyaura Cross-Coupling

This protocol describes the introduction of an aromatic or heteroaromatic moiety at the C5 position of the pyrazole ring. The choice of a palladium catalyst and base is critical for achieving high yields and can be screened for optimization.

Rationale: The Suzuki coupling is a robust and versatile C-C bond-forming reaction with a high tolerance for various functional groups, making it ideal for medicinal chemistry applications. Using a pre-catalyst like Pd(dppf)Cl₂ ensures reliable activation and catalytic turnover.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (3.0 equivalents)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Nitrogen or Argon source

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq), the desired boronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add Pd(dppf)Cl₂ (0.05 eq).

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Acidify the aqueous layer with 1M HCl to pH ~3-4 and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography or preparative HPLC to yield the C5-arylated intermediate.

Protocol 2.2: N1-Amide Bond Formation

This protocol details the coupling of the propanoic acid moiety with a library of primary or secondary amines to generate the final inhibitor candidates.

Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes side reactions and racemization, particularly important given the chiral center in the building block. DIPEA is used as a non-nucleophilic base.

Materials:

  • C5-arylated pyrazole intermediate from Protocol 2.1

  • Desired amine (primary or secondary) (1.1 equivalents)

  • HATU (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon source

Procedure:

  • Dissolve the C5-arylated pyrazole intermediate (1.0 eq) in anhydrous DMF in a dry flask under an inert atmosphere.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Stir at room temperature for 2-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash successively with 5% LiCl solution (to remove DMF), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the final compound by flash column chromatography or preparative HPLC.

Biological Evaluation of Synthesized Inhibitors

Once a library of compounds is synthesized, a tiered screening approach is employed to identify potent and selective inhibitors. This begins with a biochemical assay to measure direct enzyme inhibition, followed by cell-based assays to confirm target engagement and functional effects in a biological context.

G cluster_dimer Dimerization cytokine Cytokine (e.g., IL-6) receptor Receptor cytokine->receptor jak JAK Kinase receptor->jak activates stat STAT jak->stat phosphorylates (P) inhibitor Pyrazole Inhibitor inhibitor->jak INHIBITS pstat p-STAT nucleus Nucleus pstat->nucleus translocates to transcription Gene Transcription (Inflammation, Proliferation) nucleus->transcription activates

Caption: Inhibition of the JAK-STAT signaling pathway.

Protocol 3.1: In Vitro Biochemical Kinase Assay (ADP-Glo™)

This protocol provides a general method for measuring the IC₅₀ value of an inhibitor against a purified kinase. The ADP-Glo™ assay quantifies kinase activity by measuring the amount of ADP produced, which is then converted to a luminescent signal.[9]

Rationale: Luminescence-based assays like ADP-Glo™ are highly sensitive, have a broad dynamic range, and are less susceptible to compound interference than fluorescence-based methods.[10] They are amenable to high-throughput screening in 384-well formats.[11]

Materials:

  • Purified recombinant kinase of interest

  • Kinase-specific substrate peptide/protein

  • Synthesized pyrazole inhibitor library (serially diluted in DMSO)

  • ATP solution (at the Kₘ concentration for the kinase)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Compound Plating: Serially dilute the test compounds in DMSO, then further dilute in kinase buffer. Add 1-5 µL of the diluted compounds to the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase Reaction: Add the kinase and substrate mixture to each well.

  • Initiate Reaction: Add ATP to all wells to start the kinase reaction. Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Generate Signal: Add Kinase Detection Reagent to all wells. This converts the ADP generated by the kinase into ATP, which is used by a luciferase to produce light. Incubate for 30 minutes.

  • Read Luminescence: Measure the luminescent signal using a plate-reading luminometer.

  • Data Analysis: Normalize the data to controls. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Protocol 3.2: Cellular Target Engagement Assay (Western Blot)

This protocol determines if the inhibitor can block the activity of its target kinase within a cellular environment by measuring the phosphorylation of a known downstream substrate.

Rationale: A potent biochemical inhibitor may fail in a cellular context due to poor permeability or high ATP concentrations. This assay validates that the compound can engage its target in a more physiologically relevant setting.

Materials:

  • Cancer cell line known to have an active signaling pathway involving the target kinase

  • Complete cell culture medium

  • Stimulant (e.g., growth factor, cytokine) if required to activate the pathway

  • Synthesized pyrazole inhibitors

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (anti-phospho-substrate and anti-total-substrate)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Western blotting equipment

Procedure:

  • Cell Culture: Plate cells in 6-well plates and grow to 70-80% confluency.

  • Compound Treatment: Starve cells in serum-free media if necessary. Pre-treat the cells with various concentrations of the pyrazole inhibitor (and a vehicle control) for 1-4 hours.

  • Pathway Stimulation: Add the appropriate stimulant (e.g., EGF for EGFR pathway, IL-6 for JAK/STAT pathway) for a short period (e.g., 15-30 minutes) to induce substrate phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them directly in the wells with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, run the lysates on an SDS-PAGE gel, and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with the primary antibody against the phosphorylated substrate. Subsequently, probe with an HRP-conjugated secondary antibody.

  • Detection: Apply the ECL substrate and visualize the bands using a chemiluminescence imager.

  • Re-probing: Strip the membrane and re-probe with an antibody for the total substrate protein to confirm equal loading.

  • Analysis: Quantify the band intensities. A dose-dependent decrease in the phospho-substrate signal (normalized to the total substrate signal) indicates successful cellular target engagement.

Data Interpretation and SAR Analysis

The goal of the initial screening is to establish a Structure-Activity Relationship (SAR), which correlates changes in chemical structure to changes in biological activity. This analysis guides the next round of inhibitor design.

Table 1: Example SAR Data for a Hypothetical Inhibitor Series Targeting JAK1

Compound IDC5-Group (R¹)N1-Amide Group (R²)JAK1 IC₅₀ (nM)Cell Viability EC₅₀ (µM)
PYZ-001 Phenyl-NH-methyl850>10
PYZ-002 4-Fluorophenyl-NH-methyl4208.5
PYZ-003 3-Pyridyl-NH-methyl1504.1
PYZ-004 3-Pyridyl-NH-cyclopropyl752.2
PYZ-005 3-PyridylPiperidin-1-yl953.0
PYZ-006 4-Pyridyl-NH-cyclopropyl2105.8

Analysis of Hypothetical Data:

  • C5 Position (R¹): Comparing PYZ-001, PYZ-002, and PYZ-003 suggests that introducing a nitrogen atom into the aromatic ring (phenyl vs. pyridyl) is beneficial for potency, likely by forming an additional hydrogen bond or favorable polar interaction in the binding pocket. The position of the nitrogen is also important (PYZ-004 vs. PYZ-006).

  • N1-Amide Position (R²): Comparing PYZ-003, PYZ-004, and PYZ-005 shows that small, rigid groups like cyclopropyl on the amide nitrogen (PYZ-004) are preferred over a simple methyl group (PYZ-003) or a larger piperidine ring (PYZ-005). This indicates a constrained pocket in this region.

  • Biochemical vs. Cellular Potency: The trend in biochemical IC₅₀ values is mirrored in the cellular EC₅₀ data, suggesting good cell permeability for this series. A significant drop-off between biochemical and cellular potency could indicate poor membrane transport or high protein binding.

These initial findings would guide the synthesis of a second-generation library, perhaps focusing on different heteroaryl groups at C5 and exploring other small, constrained alkyl groups on the N1-amide.

Conclusion

The this compound scaffold is a powerful and versatile starting point for the development of novel kinase inhibitors. The orthogonal handles at the C5 and N1 positions allow for a systematic and efficient exploration of chemical space through robust synthetic methods like Suzuki and amide couplings. By combining this synthetic strategy with a tiered biological evaluation approach, researchers can rapidly generate valuable SAR data to guide the design of potent and selective kinase inhibitors for therapeutic development.

References

  • Al-Ostoot, F.H., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Cimpean, C.-A., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules. Available at: [Link]

  • Hanke, N., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules. Available at: [Link]

  • Cimpean, C. A., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed. Available at: [Link]

  • Gaba, M., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]

  • Shaaban, M. R., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Patel, S., et al. (2015). Scaffold-Hopping and Structure-Based Discovery of Potent, Selective, And Brain Penetrant N-(1H-Pyrazol-3-yl)pyridin-2-amine Inhibitors of Dual Leucine Zipper Kinase (DLK, MAP3K12). Journal of Medicinal Chemistry. Available at: [Link]

  • Becerra, D. & Castillo, J.-C. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. Available at: [Link]

  • Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. Available at: [Link]

  • Patel, S., et al. (2015). Scaffold-Hopping and Structure-Based Discovery of Potent, Selective, And Brain Penetrant N-(1H-Pyrazol-3-yl)pyridin-2-amine Inhibitors of Dual Leucine Zipper Kinase (DLK, MAP3K12). PubMed. Available at: [Link]

  • Lange, J. H. M., et al. (2005). Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Graham, T. H., et al. (2014). Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Jin, J., et al. (2008). Bioisosteric replacement of the pyrazole 3-carboxamide moiety of rimonabant. A novel series of oxadiazoles as CB1 cannabinoid receptor antagonists. Organic & Biomolecular Chemistry. Available at: [Link]

  • Lange, J. H. M., et al. (2005). Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists. PubMed. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH. Available at: [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]

  • Ghasemi, M., et al. (2024). Scaffold Hopping Method for Design and Development of Potential Allosteric AKT Inhibitors. Journal of Molecular Modeling. Available at: [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? BellBrook Labs. Available at: [Link]

  • Metrano, A. J., et al. (2024). Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. RSC Publishing. Available at: [Link]

Sources

Troubleshooting & Optimization

Solving solubility issues of 2-(5-bromo-1H-pyrazol-1-yl)propanoic acid in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 2-(5-bromo-1H-pyrazol-1-yl)propanoic acid in Dimethyl Sulfoxide (DMSO). Due to its chemical structure, featuring both a carboxylic acid moiety and a brominated pyrazole ring, this compound can present unique dissolution behaviors. This document provides a structured troubleshooting framework, detailed protocols, and answers to frequently asked questions to ensure the successful preparation of homogenous, stable stock solutions for your experiments.

Our approach is grounded in the fundamental principles of solvent-solute interactions, emphasizing the critical role of solvent purity and proper handling techniques to achieve reliable and reproducible results.

Troubleshooting Guide: Immediate Solutions

This section addresses the most common real-time issues encountered during the dissolution process. Follow this logical progression when a sample fails to dissolve as expected.

Issue 1: Compound appears insoluble or forms a suspension in DMSO at room temperature.

Immediate Action Workflow

start Start: Incomplete Dissolution Observed check_dmso Action 1: Verify DMSO Quality Is it anhydrous and high-purity? start->check_dmso mechanical Action 2: Apply Mechanical Agitation - Vortex vigorously (2-5 min) - Sonicate in water bath (10-15 min) check_dmso->mechanical Yes new_dmso Use fresh, sealed anhydrous DMSO check_dmso->new_dmso No/Unsure thermal Action 3: Apply Gentle Heat - Warm in 37-50°C water bath (10-20 min) - Intermittent vortexing mechanical->thermal reassess Re-evaluate Solution Is it clear and homogenous? thermal->reassess success Success: Solution Prepared Proceed to experiment or aliquoting reassess->success Yes fail Failure: Consult Advanced Protocols - Consider kinetic vs. thermodynamic solubility - Potential compound stability issues reassess->fail No new_dmso->mechanical

Caption: Initial troubleshooting workflow for dissolution failure.

Q: I've followed the workflow, but the compound still won't dissolve. What's the underlying science?

A: This points to several potential causes rooted in the physicochemical properties of both your compound and the solvent.

  • Probable Cause 1: Hygroscopic Nature of DMSO. DMSO is extremely hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] Water contamination significantly alters the polarity and structure of the solvent, which can drastically decrease the solubility of many organic compounds.[1][3] Even brief exposure to ambient air can introduce a significant amount of water.[1]

  • Solution: Always use high-purity, anhydrous DMSO, preferably from a freshly opened bottle sealed under an inert gas (e.g., argon or nitrogen). For ongoing projects, purchase smaller-volume bottles to minimize the number of times the bottle is opened. Store DMSO in a tightly sealed container within a desiccator to protect it from atmospheric moisture.[1]

  • Probable Cause 2: Low Kinetic Solubility. The compound may be in a highly stable, crystalline lattice form that requires significant energy to break apart. The amorphous state of a compound is almost always more soluble than a stable crystalline form.[3][4] Mechanical agitation (vortexing, sonication) and gentle heat provide the activation energy needed to overcome this barrier.[1][5][6]

  • Solution: Continue with the recommended sonication and gentle warming steps. Be patient, as disrupting the crystal lattice can take time. Avoid excessive heat (above 60°C) or prolonged heating, as this can risk thermal decomposition of the compound or the DMSO itself, especially in the presence of acidic or basic impurities.[7][8]

  • Probable Cause 3: Supersaturation and Precipitation. You may have exceeded the thermodynamic solubility limit of the compound in DMSO at that specific temperature. Even if a clear solution is momentarily achieved (a supersaturated state), it is inherently unstable and prone to precipitation.[3]

  • Solution: Prepare a lower concentration stock solution. It is always better to work with a stable, lower-concentration solution than an unstable, high-concentration one. If a high concentration is absolutely necessary, you must determine the precise thermodynamic solubility limit using the protocols outlined later in this guide.

Issue 2: A clear stock solution was prepared, but it formed a precipitate after storage or a freeze-thaw cycle.

Q: My solution was perfectly clear, but now there are visible crystals. Why did this happen?

A: This is a very common issue, particularly with compounds stored for extended periods or subjected to temperature changes.[3][9]

  • Probable Cause 1: Water Absorption During Handling. Each time the vial is opened, especially when cold, condensation can form, introducing water into the DMSO stock.[1][9] As explained above, this reduces the solvating power of DMSO, causing the compound to precipitate. Freeze-thaw cycles are particularly problematic as they increase the probability of crystallization.[3][4]

  • Solution:

    • Aliquot Your Stock: After preparing the primary stock solution, immediately aliquot it into single-use volumes in tightly sealed vials. This minimizes the number of freeze-thaw cycles and the exposure of the main stock to air.[1]

    • Proper Handling: Always allow vials to equilibrate to room temperature before opening to prevent condensation from forming inside.[10]

    • Storage: For short-term storage (1-2 weeks), 4°C may be acceptable if the compound is stable. For long-term storage, -20°C or -80°C is recommended.[1]

  • Probable Cause 2: Phase Transition to a More Stable Polymorph. Over time, a compound dissolved in an amorphous state can slowly crystallize into a more thermodynamically stable (and less soluble) polymorphic form.[4][9] This process can be accelerated by temperature fluctuations.

  • Solution: If precipitation is observed, you must re-dissolve the entire aliquot before use. This can be done by repeating the gentle warming and sonication protocol.[1] However, be aware that repeated cycles can increase the risk of compound degradation. If precipitation is a persistent issue, it is a strong indicator that your stock concentration is too high for stable, long-term storage.

Frequently Asked Questions (FAQs)

Q1: Why is DMSO used as the solvent for this type of compound? A1: DMSO is a powerful polar aprotic solvent capable of dissolving a vast range of both polar and nonpolar compounds, which is why it is a standard in drug discovery and high-throughput screening.[7][11] Its ability to disrupt hydrogen bonds and interact with diverse functional groups makes it suitable for complex molecules like this compound.[11] It is also miscible with water and most cell culture media, facilitating the dilution of stock solutions into aqueous experimental systems.[7]

Q2: My compound is a carboxylic acid. Does the pH of the DMSO matter? A2: In pure, anhydrous DMSO, the concept of pH is not the same as in aqueous solutions. However, the acidic nature of your compound is still relevant. The carboxylic acid proton can engage in hydrogen bonding. More importantly, if there are any acidic or basic impurities in your DMSO, they can catalyze its decomposition, especially upon heating.[7][12][13] The presence of water can also enhance the solubility of some carboxylic acids in organic solvents, but in the case of DMSO, excess water generally hinders the solubility of lipophilic compounds.[1][14]

Q3: The compound precipitates when I dilute my DMSO stock into aqueous cell culture media. How can I fix this? A3: This is a classic problem known as "crashing out" and occurs because the compound is poorly soluble in the final aqueous environment.[5][15]

  • Optimize Dilution: Instead of adding the DMSO stock directly to the full volume of media, perform a stepwise dilution. First, add the DMSO stock to a small volume of media while vortexing vigorously, then add this intermediate mixture to the final volume.[15]

  • Pre-warm the Media: Using media pre-warmed to 37°C can help maintain solubility during the dilution process.[15]

  • Use Co-solvents or Formulation Agents: For particularly challenging compounds, excipients like cyclodextrins or non-ionic surfactants (e.g., Tween® 80) can be included in the final aqueous medium to act as solubilizing agents, though their compatibility with your specific assay must be validated.[16]

  • Check Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as high as your cells can tolerate (typically <0.5%) to aid solubility, but be mindful of solvent-induced artifacts or toxicity.[17]

Q4: Can I use heat to dissolve my compound faster? A4: Gentle heating (e.g., 37-50°C) is a standard and effective technique.[1][5] However, DMSO can decompose at its boiling point (189°C) and this decomposition can be catalyzed by acids and bases at much lower temperatures.[7] Given that your compound is an acid, prolonged or excessive heating is not recommended. Always use the minimum heat necessary to achieve dissolution.

Q5: How can I be sure my compound is fully dissolved and not just a fine suspension? A5: Visual inspection is the first step; the solution should be completely clear with no visible particulates, even when viewed against a dark background with a focused light source (Tyndall effect). For quantitative confirmation, you can use the protocol for determining thermodynamic solubility described below, which involves filtration or centrifugation to separate any undissolved solid followed by analytical measurement of the supernatant concentration.[18]

Advanced Protocols & Data

Protocol 1: Standardized Preparation of a 10 mM Stock Solution

This protocol ensures a consistent and reproducible method for preparing your stock solution.

  • Equilibration: Allow both the vial of this compound and a sealed bottle of anhydrous DMSO to equilibrate to room temperature for at least 30 minutes.

  • Weighing: Accurately weigh the required mass of the compound in a sterile, dry microcentrifuge tube or glass vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target 10 mM concentration.

  • Initial Dissolution: Vortex the mixture vigorously for 2 minutes.

  • Sonication: Place the vial in a bath sonicator for 15 minutes at room temperature.

  • Thermal Assistance (if necessary): If the solid is not fully dissolved, place the vial in a 37°C water bath for 15 minutes, vortexing for 10 seconds every 5 minutes.

  • Final Inspection: Once the solution is completely clear, perform a final visual check for any undissolved material.

  • Aliquoting and Storage: Immediately aliquot the stock into single-use, tightly capped tubes. Store at -20°C or -80°C, protected from light.

Protocol 2: Determining Thermodynamic Solubility in DMSO

This experiment determines the maximum stable concentration of the compound in DMSO at a specific temperature (e.g., 25°C).

start Start: Determine Max Solubility step1 Step 1: Create Slurry Add excess solid compound to a known volume of anhydrous DMSO. start->step1 step2 Step 2: Equilibrate Incubate at constant temperature (e.g., 25°C) on a shaker for 24-48 hours to reach equilibrium. step1->step2 step3 Step 3: Phase Separation Centrifuge at high speed (e.g., 14,000 rpm, 15 min) or filter through a 0.22 µm PTFE syringe filter. step2->step3 step4 Step 4: Sample Supernatant Carefully remove an aliquot of the clear supernatant. Avoid disturbing any solid pellet. step3->step4 step5 Step 5: Analyze Concentration Dilute the sample and determine the concentration using a validated analytical method (e.g., HPLC-UV). step4->step5 result Result: Thermodynamic Solubility Value step5->result

Sources

Minimizing debromination side reactions in 5-bromo-pyrazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-bromo-pyrazole scaffold is a critical pharmacophore in kinase inhibitors and agrochemicals. However, the C5-Br bond is notoriously labile. It is prone to three primary failure modes during diversification:

  • Lithium-Halogen Exchange (Scrambling): Occurs during attempts at N-alkylation or C-H activation.

  • Hydrodehalogenation: A side reaction during Pd-catalyzed cross-couplings (Suzuki/Sonogashira).

  • Reductive Cleavage: Occurs during nitro-group reduction or hydrogenation.

This guide provides validated protocols to functionalize the pyrazole ring while retaining the C5-bromine atom.

Module A: Preventing Halogen Scrambling (The "Halogen Dance")

The Problem

When using strong bases (e.g., n-BuLi, LDA) to functionalize the pyrazole (e.g., at C4), the base often attacks the bromine atom instead of the proton. This triggers a "Halogen Dance"—a migration of the bromine from C5 to C4, or complete debromination upon quenching.

The Mechanism

The driving force is the thermodynamic stability of the resulting carbanion.[1] The base creates a transient anion that rearranges.

HalogenDance Start 5-Bromo-1H-pyrazole Deprot C4-Lithiation (Kinetic Product) Start->Deprot Strong Base (n-BuLi) Dance Halogen Dance (Br migrates to C4) Deprot->Dance Fast Equilibrium Quench Product Mixture (Scrambled Regioisomers) Deprot->Quench E+ (If very fast) Stable C5-Lithio-4-Bromo (Thermodynamic Product) Dance->Stable Stabilization Stable->Quench E+ / H+

The Solution: Knochel-Hauser Base Strategy

To functionalize C4 without disturbing C5-Br, you must use a base that is highly basic but non-nucleophilic and operate at controlled temperatures. The gold standard is the Knochel-Hauser Base (TMPMgCl·LiCl) .

Protocol: Selective C4-Magnesiation
  • Reagent: 2,2,6,6-Tetramethylpiperidinylmagnesium chloride lithium chloride complex (TMPMgCl·LiCl).[2]

  • Why: The bulky TMP group prevents nucleophilic attack on the Br, while the Mg-Li cluster increases basicity for C-H activation.

Step-by-Step:

  • Preparation: Dissolve 5-bromo-1-methyl-1H-pyrazole (1.0 equiv) in anhydrous THF (0.5 M) under Argon.

  • Cooling: Cool the solution to -20 °C . (Do not go to -78 °C; Mg bases react slower than Li bases).

  • Addition: Dropwise add TMPMgCl·LiCl (1.1 equiv, 1.0 M in THF/Toluene).

  • Incubation: Stir at -20 °C for 30 minutes.

  • Quenching: Add the electrophile (e.g., aldehyde, iodine, alkyl halide) and warm to room temperature.

Module B: Cross-Coupling Without Dehalogenation

The Problem

During Suzuki or Sonogashira coupling at a different site (e.g., a C4-iodide or an N-aryl halide), the Pd catalyst may oxidatively insert into the C5-Br bond, or "hydrodehalogenation" may occur where the Br is replaced by H.[3]

Critical Control Points

Hydrodehalogenation is often driven by hydride sources in the media (often the solvent or base).[3]

Table 1: Reaction Parameter Optimization

ParameterRisk Factor (Promotes Debromination)Safe AlternativeMechanism of Safety
Solvent Ethanol, Methanol, IsopropanolToluene, 1,4-Dioxane, DMF Alcohols act as hydride donors via

-hydride elimination. Aprotic solvents remove this source.
Base Ethoxide, MethoxideK₃PO₄, Cs₂CO₃, KF Alkoxide bases can oxidize to aldehydes, transferring a hydride to Pd.
Ligand PPh₃ (Standard)SPhos, XPhos, dppf Bulky, electron-rich ligands accelerate the reductive elimination of the desired product, outcompeting the side reaction.
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂, Pd(dtbpf)Cl₂ Bidentate ligands prevent open coordination sites necessary for

-hydride elimination.
Decision Tree for Catalyst Selection

CouplingLogic Start Coupling Target? Type1 Coupling at C4-I (Retain C5-Br) Start->Type1 Type2 Coupling at C5-Br (Direct) Start->Type2 Cond1 Use Pd(dppf)Cl2 Solvent: Toluene/Water Base: K3PO4 Type1->Cond1 Warning AVOID: Ethanol, NaOEt Risk: Hydrodehalogenation Type1->Warning Cond2 Use XPhos Pd G3 Solvent: THF Base: K2CO3 Type2->Cond2

Module C: Nitro Reduction (The "Killer" Step)

The Problem

If you have a nitro group (-NO₂) on the pyrazole or a pendant aryl ring, standard catalytic hydrogenation (H₂ + Pd/C) is forbidden . It will quantitatively strip the C5-bromine via hydrogenolysis.

Validated Protocols
Method A: Stannous Chloride (SnCl₂) - The Robust Standard

This method is chemoselective for nitro groups and leaves aryl halides intact.

  • Mix: Dissolve substrate (1 mmol) in Ethanol (or EtOAc if solubility is poor).

  • Add: Add SnCl₂·2H₂O (5.0 equiv).[4]

  • Heat: Reflux (70-80 °C) for 2–4 hours.

  • Workup (Critical): Cool to RT. Pour into ice water. Neutralize with sat. NaHCO₃ or 10% NaOH until pH 8. Note: A thick tin emulsion will form. Filter through Celite® to remove the tin salts before extraction.

Method B: Iron Powder (Fe/AcOH) - The Scalable Option

Better for larger scales as it avoids tin emulsions.

  • Mix: Dissolve substrate in Acetic Acid (AcOH) / Ethanol (1:3 ratio).

  • Add: Iron powder (5.0 equiv, <325 mesh).

  • Heat: 60 °C for 1 hour.

  • Workup: Filter iron residue. Concentrate filtrate.[5] Neutralize.

Frequently Asked Questions (FAQs)

Q: I tried protecting the pyrazole nitrogen with SEM (2-(trimethylsilyl)ethoxymethyl), but I still see debromination during Suzuki coupling. Why? A: While SEM is a robust group, it is electron-donating. This increases electron density on the pyrazole ring, making the C-Br bond more susceptible to oxidative addition by Palladium.

  • Fix: Switch to an electron-withdrawing protecting group like Boc or Tos (Tosylate). This pulls electron density away from the ring, stabilizing the C-Br bond against unwanted Pd insertion.

Q: Can I use Raney Nickel for nitro reduction? A: Proceed with extreme caution. While Raney Nickel is less aggressive toward halides than Pd/C, it can still cause debromination and desulfurization. If you must use it, poison the catalyst with a trace of thiophene, but the SnCl₂ method (Module C) is significantly safer for this substrate.

Q: I need to lithiate at C5 to replace the Bromine, but it's not reacting. Why? A: If you want to exchange the Br (Li-Br exchange) and it's failing, check your proton source. The pyrazole N-H is acidic (pKa ~14). If unprotected, n-BuLi will deprotonate the nitrogen first. You must use at least 2 equivalents of n-BuLi (one for N-H, one for Br) or, preferably, protect the nitrogen first.

References

  • Halogen Dance Mechanism: Schnürch, M., et al. "Halogen dance reactions—A review."[6] Chem. Soc. Rev., 2007, 36, 1046-1057.[6]

  • Knochel Turbo Grignard: Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds."[2] Angew.[2] Chem. Int. Ed., 2004, 43, 3333-3336.[2]

  • Debromination in Coupling: BenchChem Technical Guides. "How to avoid debromination in 5-bromoindole reactions" (Applied to pyrazoles due to similar electronics).

  • Nitro Reduction Selectivity: Bellamy, F. D., & Ou, K. "Selective reduction of aromatic nitro compounds with stannous chloride."[7] Tetrahedron Letters, 1984, 25(8), 839-842.[7]

Sources

Purification techniques for 2-(5-bromo-1H-pyrazol-1-yl)propanoic acid crude mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PYR-Br-5-PROP Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "Steric" Challenge

Welcome to the technical support center. If you are purifying 2-(5-bromo-1H-pyrazol-1-yl)propanoic acid , you are likely facing a specific set of challenges derived from the thermodynamics of pyrazole alkylation.

The core difficulty with this molecule is regioselectivity .[1][2] When you alkylate 3-bromo-1H-pyrazole (which exists in tautomeric equilibrium with 5-bromo-1H-pyrazole), the alkylating agent (ethyl 2-bromopropionate) prefers the less sterically hindered nitrogen. This typically yields the 1,3-isomer (major product) rather than your target, the 1,5-isomer (minor product, where the bromine and the propanoic acid tail are adjacent/crowded).

This guide prioritizes the separation of these isomers and the removal of unreacted halo-esters.

Module 1: The Purification Workflow

The most common error is attempting to purify the crude acid directly after hydrolysis. Do not do this. The physicochemical differences between the 1,3- and 1,5-isomers are maximized at the ester stage .

Phase 1: Isomer Separation (The Ester Checkpoint)

Target: Ethyl 2-(5-bromo-1H-pyrazol-1-yl)propanoate.

Why: The carboxylic acid moiety introduces strong hydrogen bonding (dimerization) that causes peak tailing on silica gel, masking the subtle separation between regioisomers. The ester form eliminates this interaction.

Protocol:

  • TLC Analysis: Run a TLC in 15% Ethyl Acetate / 85% Hexanes .

    • Observation: You should see two close spots. The 1,5-isomer (your target) is generally less polar (higher

      
      ) than the 1,3-isomer because the adjacent bromine and ester groups twist the molecule, reducing its ability to interact with the silica surface compared to the planar 1,3-isomer.
      
  • Flash Chromatography:

    • Stationary Phase: Silica Gel (230-400 mesh).[3]

    • Loading: Dry load on Celite or Silica (DCM solution, evaporated to powder).[3] Do not wet load with polar solvents.

    • Gradient: 0%

      
       20% EtOAc in Hexanes (Isocratic hold at the separation point is crucial).
      
    • Collection: Aggressively shave the front of the peak. The 1,5-isomer elutes first.

Phase 2: The "pH Swing" (Chemical Purification)

Target: Crude this compound.

Once you have the pure ester, hydrolysis (LiOH/THF/Water) yields the acid. However, the crude acid may still contain traces of starting material or decarboxylated byproducts. Use the amphoteric nature of the pyrazole to wash them away.

The Logic:

  • pKa of Pyrazole Acid: ~3.5 – 4.0.

  • pKa of Impurities (non-acidic): Neutral.

Protocol:

  • Dissolution: Dissolve crude acid in 1M NaOH (pH > 10). The product forms the sodium salt (

    
    ) and dissolves in water.
    
  • The Organic Wash: Extract this aqueous layer with Dichloromethane (DCM) or MTBE (

    
    ).
    
    • Action: This removes unreacted esters, non-acidic pyrazoles, and organic tars. Discard the organic layer.

  • Precipitation (The Critical Step):

    • Cool the aqueous layer to 0°C.

    • Slowly add 1M HCl dropwise while stirring.

    • Stop at pH 2-3.

    • Result: The product will precipitate as a white/off-white solid.

    • Note: Going to pH < 1 can protonate the pyrazole nitrogen (forming the hydrochloride salt), which might increase water solubility and reduce yield.

Phase 3: Final Polishing (Recrystallization)

If the "pH Swing" yields a solid with <98% purity, use recrystallization.

  • Solvent System: Toluene/Heptane or Ethanol/Water .

  • Method:

    • Dissolve solid in minimum hot Toluene (80°C).

    • Add Heptane dropwise until persistent cloudiness appears.

    • Cool slowly to room temperature, then 4°C.

    • The 1,5-isomer (more sterically strained) often crystallizes differently than the planar 1,3-isomer, providing a final "isomer purge."

Module 2: Visualizing the Logic

The following diagram illustrates the decision matrix for purifying this specific mixture.

PurificationLogic Start Crude Reaction Mixture (Alkylation Step) CheckStage Is it an Ester or Acid? Start->CheckStage EsterRoute Ester Form CheckStage->EsterRoute Ester AcidRoute Acid Form CheckStage->AcidRoute Acid (Mistake) TLC TLC Analysis (15% EtOAc/Hex) EsterRoute->TLC PHSwing pH Swing Extraction 1. Dissolve in NaOH 2. Wash with DCM 3. Precipitate with HCl AcidRoute->PHSwing Cannot separate isomers easily Column Flash Chromatography (Separate 1,5-Br from 1,3-Br) TLC->Column Separation Factor > 0.2 Hydrolysis Hydrolysis (LiOH / THF / H2O) Column->Hydrolysis Hydrolysis->PHSwing Recryst Recrystallization (Toluene/Heptane) PHSwing->Recryst Final Pure 2-(5-bromo...) Propanoic Acid Recryst->Final

Caption: Workflow for isolating the 5-bromo isomer. Note that chromatographic separation is prioritized at the ester stage.

Module 3: Troubleshooting & FAQs

Q1: My yield is very low after the "pH Swing" precipitation. Where is my product?

A: You likely over-acidified. The pyrazole ring is basic. If you drop the pH to 0-1 using concentrated HCl, you may form the hydrochloride salt of the pyrazole (


), which is water-soluble.
  • Fix: Adjust the aqueous filtrate to pH 3-4 using NaOH. If a precipitate forms, that is your product (the "zwitterionic" or free acid form).

Q2: I see two spots on TLC that overlap heavily. How do I improve separation?

A: This is the classic 1,3 vs 1,5 isomer problem.

  • Change Solvent: Try DCM/MeOH (99:1) instead of Hex/EtOAc. Halogenated solvents sometimes interact differently with the bromine atom.

  • Change Phase: If available, use C18 Reverse Phase silica. The steric bulk of the 1,5-isomer often reduces retention time on C18 compared to the flatter 1,3-isomer.

Q3: Can I distinguish the isomers by NMR?

A: Yes.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the definitive test.

    • 1,5-isomer (Target): You will see a NOE correlation between the

      
       of the propanoic acid and the H-4  proton of the pyrazole ring (the only proton left on the ring). You may also see interaction with the Bromine (no signal) but lack of interaction with H-3 (since it's Br).
      
    • 1,3-isomer (Impurity): You will see a strong NOE between the

      
       and the H-5  proton.
      
  • Shift: The

    
     protons in the 1,5-isomer are often deshielded (shifted downfield) due to the anisotropic effect of the adjacent bromine atom compared to the 1,3-isomer.
    
Q4: Why not just synthesize the 5-bromo isomer directly using a different route?

A: If purification is failing, this is the best "Level 2" support advice. Direct alkylation is thermodynamically flawed for the 5-bromo product. A better synthetic route involves cyclization :

  • React hydrazine with ethyl 2-bromopropionate to form the hydrazide.

  • React the hydrazide with a 1,3-dicarbonyl equivalent (like ethoxymethylene malonate or similar) to build the ring onto the nitrogen. This ensures the alkyl group is fixed in position before the ring closes.

References

  • Regioselectivity of Pyrazole Alkylation

    • Review: "Alkylation of Pyrazoles: A Review of Regioselectivity." BenchChem Technical Notes.
    • Context: Explains the steric vs.
    • (General Reference)

  • pKa and Solubility of Pyrazole Carboxylic Acids

    • Source: National Institutes of Health (NIH) PubChem. "1H-Pyrazole-5-carboxylic acid: Chemical and Physical Properties."
    • Relevance: Establishes the pKa (~3.[4]5) used for the pH swing extraction protocol.

  • Separation of Pyrazole Isomers

    • Source: "Column chromatography conditions for separating pyrazole isomers." BenchChem Troubleshooting Guide.
    • Relevance: Validates the use of silica gel and gradient elution for separating regioisomers
  • Synthesis of GKA50 Intermediates (Contextual Grounding)

    • Source: "Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)..." Journal of Medicinal Chemistry / PMC.
    • Relevance: Demonstrates standard workup procedures for 1,5-substituted pyrazoles in drug discovery contexts.

Sources

Validation & Comparative

Technical Deep Dive: Optimizing HPLC Purity Analysis for 2-(5-bromo-1H-pyrazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5]

Target Analyte: 2-(5-bromo-1H-pyrazol-1-yl)propanoic acid Critical Quality Attributes (CQA): Regioisomeric purity (3-bromo vs. 5-bromo), unreacted starting materials, and decarboxylated by-products.

Developing a robust HPLC method for This compound presents a distinct challenge: separating the target 5-bromo isomer from its thermodynamically stable 3-bromo regioisomer. Standard C18 alkyl phases often fail to resolve these positional isomers due to their identical hydrophobicity (logP).

This guide compares the industry-standard C18 approach against an optimized Phenyl-Hexyl/PFP (Pentafluorophenyl) approach , demonstrating why


-

interaction mechanisms provide superior selectivity for this specific brominated heterocycle.

Method Development Logic: The Decision Matrix

The following decision tree outlines the logical pathway for selecting the stationary phase and mobile phase based on the analyte's amphoteric nature (weakly basic pyrazole N, acidic propanoic tail).

MethodDevelopment Start Analyte Assessment This compound pKaCheck pKa Analysis (-COOH ~4.5, Pyrazole-N ~2.5) Start->pKaCheck MobilePhase Mobile Phase Selection Must suppress -COOH ionization pKaCheck->MobilePhase Acidic Acidic pH (0.1% TFA/Formic) pH < 3.0 MobilePhase->Acidic Retain Acidic Tail ColumnSelect Stationary Phase Selection Critical Pair: 3-Br vs 5-Br Isomers Acidic->ColumnSelect C18 Option A: C18 (Alkyl) Mechanism: Hydrophobicity ColumnSelect->C18 Phenyl Option B: Phenyl-Hexyl/PFP Mechanism: Hydrophobicity + Pi-Pi ColumnSelect->Phenyl OutcomeA Result A: Poor Isomer Resolution (Co-elution likely) C18->OutcomeA OutcomeB Result B: High Isomer Resolution (Rs > 2.0) Phenyl->OutcomeB

Figure 1: Strategic decision tree for method development, highlighting the divergence between standard C18 and Pi-active phases.

Comparative Analysis: C18 vs. Phenyl-Hexyl

The Challenge: Regioisomer Separation

In the synthesis of N-alkylated pyrazoles, the formation of the 3-bromo isomer is a common impurity.

  • Method A (Standard C18): Relies solely on hydrophobic dispersion forces. Since the 3-bromo and 5-bromo isomers have nearly identical molecular volumes and lipophilicity, C18 columns often show "saddle" peaks or complete co-elution.

  • Method B (Phenyl-Hexyl / PFP): Introduces

    
    -
    
    
    
    stacking interactions. The electron-withdrawing bromine atom alters the electron density of the pyrazole ring differently depending on its position (C3 vs. C5). The Phenyl stationary phase detects this subtle electronic difference.
Experimental Data Comparison

Note: Data represents typical validation metrics for brominated pyrazole separations.

MetricMethod A: C18 (Standard)Method B: Phenyl-Hexyl (Optimized)
Stationary Phase Octadecylsilane (C18), 3.5 µmPhenyl-Hexyl or PFP, 3.5 µm
Mobile Phase 0.1% TFA in Water / ACN0.1% TFA in Water / Methanol
Resolution (

)
(3-Br vs 5-Br)
0.8 - 1.1 (Incomplete Separation)> 2.5 (Baseline Separation)
Tailing Factor (

)
1.31.1
Retention Mechanism Hydrophobic InteractionHydrophobic +

-

Stacking
Suitability General Purity (Low Specificity)Isomeric Purity (High Specificity)

Expert Insight: While C18 is sufficient for removing gross impurities, it fails the "Specific" criteria of ICH Q2(R1) when regioisomers are present. The Phenyl-Hexyl phase is the authoritative choice for this class of compounds.

Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating. The system suitability tests (SST) ensure the method is performing correctly before sample analysis.

Reagents & Preparation
  • Solvent A: Water (HPLC Grade) + 0.1% Trifluoroacetic Acid (TFA). Note: TFA is preferred over Formic Acid here to improve peak shape of the basic pyrazole nitrogen.

  • Solvent B: Methanol (HPLC Grade).[1] Note: Methanol promotes stronger

    
    -
    
    
    
    interactions than Acetonitrile.
  • Diluent: 50:50 Water:Methanol.

Chromatographic Conditions
  • Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl or Agilent ZORBAX Eclipse Plus Phenyl-Hexyl), 150 x 4.6 mm, 3.5 µm or 5 µm.

  • Flow Rate: 1.0 mL/min.[2][3][1]

  • Temperature: 30°C (Controlled).

  • Detection: UV @ 254 nm (Primary) and 220 nm (Secondary).

  • Injection Volume: 5-10 µL.

Gradient Profile
Time (min)% Solvent A (Aq. TFA)% Solvent B (MeOH)Event
0.09010Equilibration
2.09010Isocratic Hold
15.02080Linear Gradient
18.02080Wash
18.19010Re-equilibration
23.09010Stop
Experimental Workflow Diagram

ExperimentalWorkflow SamplePrep Sample Prep 1 mg/mL in 50:50 MeOH/H2O Injection Injection 10 µL Loop SamplePrep->Injection SystemPrep System Equil. Flush 10CV with Initial MP SystemPrep->SamplePrep Ready Separation Separation Phenyl-Hexyl Column Injection->Separation Detection Detection UV 254nm Separation->Detection DataAnalysis Data Analysis Calc Rs & Tf Detection->DataAnalysis

Figure 2: Step-by-step experimental workflow for purity analysis.

Troubleshooting & Causality

Issue: Peak Tailing ( )
  • Cause: The pyrazole nitrogen (N2) can interact with residual silanols on the silica support.

  • Solution: Ensure the Mobile Phase pH is well below the pKa of the pyrazole (pH < 3.0). The use of TFA (0.1%) acts as an ion-pairing agent, masking silanols and sharpening the peak.

Issue: Retention Time Drift
  • Cause: Fluctuations in Mobile Phase pH. The carboxylic acid tail (propanoic acid) is sensitive to pH changes near its pKa (~4.5).

  • Solution: Maintain pH < 3.0. At this pH, the carboxylic acid is fully protonated (neutral), stabilizing hydrophobic retention.

References

  • BenchChem. (2025).[4][5] Column chromatography conditions for separating pyrazole isomers. Retrieved from

  • SIELC Technologies. (2018). Separation of Pyrazole on Newcrom R1 HPLC column. Retrieved from

  • Royal Society of Chemistry. (2015).[3] Reverse-phase high performance liquid chromatography separation of positional isomers. Retrieved from

  • Agilent Technologies. HPLC Column Selection Guide: Strategies for Isomer Separation. Retrieved from

  • PubChem. Compound Summary: 1H-Pyrazole-1-propanoic acid derivatives. Retrieved from

Sources

Comparative Guide: Mass Spectrometry Strategies for Brominated Pyrazole Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

Brominated pyrazole carboxylic acids are ubiquitous scaffolds in modern drug discovery, serving as critical intermediates for kinase inhibitors and agrochemicals. Their dual functionality—a halogen handle for cross-coupling and a carboxylic acid for amide formation—makes them valuable but analytically challenging.

This guide provides an in-depth technical comparison of mass spectrometry (MS) strategies for characterizing these molecules. Unlike simple organic acids, the pyrazole core introduces basicity, while the bromine atom introduces unique isotopic physics.

The Challenge:

  • Ionization Competition: The molecule has an acidic site (-COOH, pKa ~3-4) and a basic site (pyrazole -NH-, pKa ~2.5). Choosing the wrong polarity leads to poor sensitivity.

  • Isomeric Ambiguity: Regioisomers (e.g., 3-bromo vs. 4-bromo) often co-elute in LC, requiring MS/MS fragmentation for definitive assignment.

The Isotopic Fingerprint: The Bromine Signature

Before analyzing fragmentation, one must validate the precursor ion using the unique isotopic signature of bromine. Unlike chlorine (3:1 ratio), bromine possesses two stable isotopes,


 and 

, in a nearly perfect 1:1 natural abundance .
  • Monobrominated species: Appear as a "doublet" separated by 2 Da with equal intensity (

    
     and 
    
    
    
    ).
  • Dibrominated species: Appear as a 1:2:1 triplet (

    
    , 
    
    
    
    ,
    
    
    ).

This signature is the primary "self-validating" check for any brominated pyrazole workflow.

Comparative Analysis: Ionization Alternatives

For this class of compounds, the choice of ionization source and polarity is the single biggest determinant of sensitivity. We compare the industry standard (ESI Negative ) against alternatives (ESI Positive and APCI ).

Performance Matrix: ESI vs. APCI[1][2][3][4][5]
FeatureESI Negative Mode (Recommended) ESI Positive Mode APCI (Alternative)
Primary Ion

(Deprotonated)

(Protonated)

or

Sensitivity High. The carboxylic acid deprotonates readily.Medium. Pyrazole N protonation is pH dependent.Low/Medium. Better for non-polar esters, not free acids.
Background Noise Low. Fewer matrix interferences in neg mode.High. Adducts (

,

) are common.
Medium. Thermal degradation can occur.[1][2][3][4]
Fragmentation Clean decarboxylation (

loss).
Complex. Loss of

,

, and ring opening.
High internal energy; often fragments in source.[5]
Expert Insight: Why ESI(-) Wins

While pyrazoles are technically amphoteric, the carboxylic acid moiety drives the ionization behavior. In ESI(-), the formation of the carboxylate anion (


) is thermodynamically favored and stable. In ESI(+), you often fight against sodium adducts (

), which are notoriously difficult to fragment informatively because the sodium ion binds tightly and does not facilitate proton-transfer driven fragmentation mechanisms.

Fragmentation Pathways: Mechanism of Action

Understanding the fragmentation logic is essential for structural elucidation. The pathways differ significantly by polarity.

A. Negative Mode Pathway (The "Clean" Route)

The dominant pathway for brominated pyrazole acids in ESI(-) is Decarboxylation .

  • Precursor:

    
    
    
  • Primary Loss: Neutral loss of Carbon Dioxide (

    
    , 44 Da).
    
  • Secondary Loss: Loss of Bromine radical (

    
    ) or Hydrogen Bromide (
    
    
    
    ).
B. Positive Mode Pathway (The "Complex" Route)
  • Precursor:

    
    
    
  • Primary Loss: Loss of Water (

    
    , 18 Da) from the acid group (forming an acylium ion).
    
  • Secondary Loss: Loss of Carbon Monoxide (

    
    , 28 Da).
    
  • Ring Cleavage: Loss of

    
     (27 Da) or 
    
    
    
    (28 Da) from the pyrazole ring.
Visualizing the Fragmentation Logic

The following diagram illustrates the decision tree and resulting ions for a generic Bromopyrazole Carboxylic Acid.

FragmentationPathway Molecule Brominated Pyrazole Acid (Neutral) ESI_Neg ESI Negative Mode [M-H]- Molecule->ESI_Neg High pH / Base ESI_Pos ESI Positive Mode [M+H]+ Molecule->ESI_Pos Low pH / Acid Decarbox Decarboxylation [M-H-CO2]- ESI_Neg->Decarbox Loss of 44 Da (Diagnostic) Dehalo_Neg Radical Loss [M-H-CO2-Br]- Decarbox->Dehalo_Neg Loss of 79/81 Da Dehydration Dehydration [M+H-H2O]+ ESI_Pos->Dehydration Loss of 18 Da RingBreak Ring Cleavage [M+H-H2O-HCN]+ Dehydration->RingBreak Loss of 27 Da

Figure 1: Divergent fragmentation pathways based on ionization polarity. Negative mode offers a direct confirmation of the carboxylic acid moiety via CO2 loss.

Experimental Protocol: Self-Validating Workflow

To ensure high-integrity data (E-E-A-T), follow this optimized protocol. This workflow is designed to prevent common pitfalls like ion suppression and isobaric interference.

Step 1: Mobile Phase Optimization
  • The Trap: Using Trifluoroacetic Acid (TFA) suppresses ionization in negative mode.

  • The Solution: Use Formic Acid (0.1%) for Positive mode or Ammonium Acetate (10mM, pH 5-6) for Negative mode. Ammonium acetate is volatile and supports ionization in both polarities (buffer capability).

Step 2: Source Parameter Tuning (ESI)
  • Capillary Voltage: Set to 2.5 - 3.0 kV (Negative mode). High voltages (>3.5 kV) often cause discharge on pyrazoles.

  • Cone Voltage / Declustering Potential: Perform a ramp (e.g., 20V to 60V).

    • Low Voltage: Preserves the molecular ion

      
      .
      
    • High Voltage: Induces "In-Source Fragmentation" (ISF), mimicking MS/MS.

    • Validation Check: If you see

      
       in the MS1 scan, your cone voltage is too high; you are decarboxylating before the quadrupole.
      
Step 3: Isomer Differentiation (The "Ortho Effect")

Distinguishing 3-bromo-1H-pyrazole-5-carboxylic acid from its 4-bromo isomer is critical.

  • Hypothesis: If the Bromine is adjacent to the NH or COOH (ortho-position), steric hindrance and electronic effects alter the fragmentation energy.

  • Experiment: Acquire MS/MS spectra at three distinct Collision Energies (CE: 10, 20, 40 eV).

  • Result: The "Ortho" isomer typically decarboxylates at lower collision energies due to the relief of steric strain or intramolecular H-bonding interactions facilitating the leaving group.

Diagrammatic Workflow: From Sample to Structure

The following Graphviz diagram outlines the logical flow for analyzing an unknown brominated pyrazole sample.

AnalysisWorkflow Sample Unknown Sample FullScan Full Scan MS1 (Neg Mode) Sample->FullScan IsoCheck Check Isotope Pattern (1:1 Doublet?) FullScan->IsoCheck Decision Pattern Matches? IsoCheck->Decision MS2 Targeted MS/MS (Collision Energy Ramp) Decision->MS2 Yes Fail Reject / Re-prep Decision->Fail No DataInterp Interpret Neutral Losses (-44 Da = COOH) (-79/81 Da = Br) MS2->DataInterp

Figure 2: Logical workflow for confirming brominated pyrazole identity. The isotope check is the critical Go/No-Go gate.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.
  • Niessen, W. M. A. (2006). Liquid Chromatography-Mass Spectrometry. CRC Press. (Source for ESI vs APCI ionization mechanisms).

  • Holcapek, M., et al. (2010). "Structural analysis of isomeric pyrazoles by mass spectrometry." Journal of Mass Spectrometry.
  • NIST Chemistry WebBook . "Mass Spectrum of Pyrazole-3-carboxylic acid." (Reference for standard neutral losses).

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.

Sources

A Senior Application Scientist's Guide to Interpreting IR Spectra of Carboxylic Acid and Pyrazole Moieties

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Infrared (IR) spectroscopy is a cornerstone analytical technique in chemical and pharmaceutical sciences for the structural elucidation of molecules. It provides invaluable information about the functional groups present in a compound. This guide offers an in-depth comparative analysis of the characteristic IR absorption bands for two moieties of significant interest in drug development: carboxylic acids and pyrazoles. By delving into the theoretical underpinnings of their vibrational modes and providing practical, field-proven insights, this document aims to equip researchers, scientists, and drug development professionals with the expertise to confidently interpret complex IR spectra, distinguish between these functional groups, and understand their interplay within a single molecule.

Introduction to Functional Group Identification by IR Spectroscopy

Infrared spectroscopy operates on the principle that molecular bonds and functional groups vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, such as stretching and bending.[1] This absorption pattern is unique to the molecule and is represented as a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹). For the organic chemist and drug developer, the IR spectrum serves as a molecular fingerprint, with specific peaks and patterns reliably indicating the presence of key functional groups like the hydroxyl (-OH) and carbonyl (C=O) groups within a carboxylic acid, or the N-H and C=N bonds within a pyrazole ring.[1]

The Vibrational Signature of Carboxylic Acids

The carboxylic acid functional group (-COOH) presents one of the most recognizable and complex sets of absorption bands in IR spectroscopy.[1] Its unique spectral features are predominantly dictated by strong intermolecular hydrogen bonding, which causes carboxylic acids in condensed phases (liquids or solids) to exist as hydrogen-bonded dimers.[2][3]

Key Vibrational Modes of Carboxylic Acids:
  • O-H Stretching: The most telling feature of a carboxylic acid is an extremely broad and strong absorption band for the O-H stretch, typically spanning from 2500 cm⁻¹ to 3300 cm⁻¹ .[2][4] This exceptional broadness is a direct consequence of the strong hydrogen bonding in the dimeric form.[5][6] This band is so wide that it often overlaps with the sharper C-H stretching vibrations (~2850-3000 cm⁻¹), creating a "messy" appearance in this region.[2][3] The presence of this broad envelope is a highly reliable indicator of a carboxylic acid.

  • C=O (Carbonyl) Stretching: The carbonyl stretch of a carboxylic acid gives rise to a very strong and sharp absorption band. For a hydrogen-bonded dimer, this peak is typically found between 1690 cm⁻¹ and 1725 cm⁻¹ .[1][2] If the acid is in a very dilute solution where it exists as a monomer, this band shifts to a higher frequency, around 1760 cm⁻¹.[4] Conjugation with a double bond or aromatic ring can lower the frequency by 20-30 cm⁻¹.[4]

  • C-O Stretching: The stretching vibration of the carbon-oxygen single bond, coupled with O-H bending, results in a strong band in the region of 1210 cm⁻¹ to 1320 cm⁻¹ .[2]

  • O-H Bending: Carboxylic acid dimers also exhibit a characteristic broad, medium-intensity absorption for the out-of-plane O-H bend, often referred to as the "O-H wag," in the 910 cm⁻¹ to 950 cm⁻¹ range.[2]

Figure 1: Hydrogen bonding in a carboxylic acid dimer.

The Vibrational Signature of Pyrazole Moieties

Pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Like carboxylic acids, pyrazoles in the solid state or concentrated solutions are characterized by strong intermolecular hydrogen bonding (N-H···N), which significantly influences their IR spectra.[7]

Key Vibrational Modes of Pyrazoles:
  • N-H Stretching: For pyrazoles with a hydrogen on one of the nitrogen atoms (1H-pyrazoles), the N-H stretching vibration is a key diagnostic feature. Due to strong intermolecular hydrogen bonding, this band appears as a very broad and strong absorption in the range of 2600 cm⁻¹ to 3200 cm⁻¹ .[7] This broadness is analogous to the O-H stretch in carboxylic acids and can sometimes lead to ambiguity.

  • C-H (Aromatic) Stretching: The stretching of C-H bonds on the pyrazole ring typically gives rise to medium to weak bands in the 3100 cm⁻¹ to 3180 cm⁻¹ region.[7]

  • Ring Stretching (C=N and C=C): The pyrazole ring exhibits several stretching vibrations in the fingerprint region. The C=N stretching mode is often found between 1530 cm⁻¹ and 1560 cm⁻¹ with medium to strong intensity.[7] C=C stretching vibrations appear in the 1400 cm⁻¹ to 1500 cm⁻¹ range.[7] These bands are characteristic of the heterocyclic ring system.

Comparative Analysis: Distinguishing Features and Spectral Overlaps

While both carboxylic acids and pyrazoles exhibit broad absorption bands in the high-frequency region due to hydrogen bonding, careful analysis of the entire spectrum allows for their unambiguous identification.

Vibrational Mode Carboxylic Acid (Dimer) Pyrazole (H-bonded) Key Differentiating Features
X-H Stretch (O-H or N-H) 2500 - 3300 cm⁻¹ (Very Broad, Strong)[2][4]2600 - 3200 cm⁻¹ (Very Broad, Strong)[7]The O-H stretch of carboxylic acids is often broader and may show characteristic sub-peaks from the dimer.[3] The most critical differentiator is the presence or absence of a strong C=O band.
C=O Stretch 1690 - 1725 cm⁻¹ (Very Strong, Sharp)[1]N/AThis is the primary distinguishing feature. The presence of an intense carbonyl band unequivocally points to the carboxylic acid.
Ring Stretches N/AC=N: 1530 - 1560 cm⁻¹[7]C=C: 1400 - 1500 cm⁻¹[7]The presence of these medium-to-strong bands in the fingerprint region is characteristic of the pyrazole ring.
C-O Stretch 1210 - 1320 cm⁻¹ (Strong)[2]N/AA strong band in this region, coupled with a C=O stretch, confirms the carboxylic acid.
O-H Bend (out-of-plane) 910 - 950 cm⁻¹ (Medium, Broad)[2]N/AThe presence of this broad "wag" is another useful, though less prominent, indicator for carboxylic acids.

Experimental Protocol: Acquiring a High-Quality IR Spectrum of a Solid Sample

To obtain a reliable IR spectrum for a solid compound, proper sample preparation is paramount. The Potassium Bromide (KBr) pellet method is a widely used and effective technique.[8][9]

Causality Behind Experimental Choices:
  • Why KBr? Potassium bromide is used because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and has a plastic-like quality under pressure, allowing it to form a clear pellet that holds the sample.[10]

  • Why Grinding? The sample must be ground to a fine powder (particle size < 2 microns) to minimize scattering of the IR beam, which can cause a sloping baseline and distorted peak shapes.[11]

  • Why a Dilute Mixture? A low concentration of the sample in KBr (typically 0.1-1%) is required.[11][12] If the concentration is too high, the absorption bands may be too intense (total absorption), leading to flattened peaks and loss of quantitative information.

Step-by-Step Methodology:
  • Preparation: Ensure all equipment (agate mortar, pestle, pellet die) is scrupulously clean and dry. Clean with a suitable solvent like acetone and dry completely.[10]

  • Grinding: Place approximately 1-2 mg of the solid sample into the agate mortar. Grind it thoroughly for 1-2 minutes until it becomes a fine, uniform powder.[8]

  • Mixing: Add about 100-200 mg of dry, spectroscopy-grade KBr powder to the mortar.[8] Gently mix with the sample using a spatula, then grind the mixture vigorously for 2-3 minutes to ensure homogeneous dispersion of the sample within the KBr matrix.[11]

  • Loading the Die: Carefully transfer a portion of the KBr-sample mixture into the pellet die collar, ensuring an even distribution.

  • Pressing the Pellet: Place the die into a hydraulic press. Apply a pressure of 7-10 tons for approximately 2-3 minutes.[10] This pressure will cause the KBr to flow and form a transparent or translucent pellet.

  • Inspection: Carefully remove the pellet from the die. A good pellet is thin and clear. An opaque or cloudy pellet may result from insufficient grinding, excess sample, or absorbed moisture.[11]

  • Spectrum Acquisition: Place the KBr pellet into the sample holder of the FTIR spectrometer.

  • Background Collection: First, run a background spectrum with nothing in the sample compartment (or with a pure KBr pellet). This allows the instrument to subtract the spectral contributions of atmospheric CO₂ and water vapor.

  • Sample Analysis: Run the analysis on the sample pellet to obtain the final IR spectrum.

FTIR_Workflow start Start prep 1. Clean & Dry Equipment (Mortar, Pestle, Die) start->prep grind_sample 2. Grind 1-2 mg of Sample prep->grind_sample mix 3. Add ~150 mg KBr & Mix Thoroughly grind_sample->mix load_die 4. Load Mixture into Pellet Die mix->load_die press 5. Apply 7-10 Tons Pressure load_die->press inspect 6. Inspect Pellet for Transparency press->inspect acquire 7. Place Pellet in FTIR inspect->acquire background 8. Collect Background Spectrum acquire->background analyze 9. Acquire Sample Spectrum background->analyze end_node End: Analyze Spectrum analyze->end_node

Figure 2: Workflow for KBr pellet preparation and FTIR analysis.

Case Study: Interpreting the Spectrum of Pyrazole-4-carboxylic acid

Let's consider a molecule containing both moieties, such as 1H-pyrazole-4-carboxylic acid. Its spectrum would exhibit a superposition of the characteristic bands from both functional groups.

  • Expected High-Frequency Region (2500-3400 cm⁻¹): An extremely broad and intense absorption would be observed, resulting from the overlap of the carboxylic acid O-H stretch and the pyrazole N-H stretch. Discerning the two within this envelope would be difficult.

  • Carbonyl Region (~1700 cm⁻¹): A very strong, sharp peak would appear, characteristic of the carboxylic acid C=O stretch. This would be a definitive confirmation of the -COOH group.

  • Fingerprint Region (1000-1600 cm⁻¹): One would expect to see the pyrazole ring C=N and C=C stretching bands (~1400-1560 cm⁻¹) as well as the strong C-O stretching band from the carboxylic acid (~1210-1320 cm⁻¹).

  • Low-Frequency Region (~900 cm⁻¹): The broad O-H out-of-plane bend might also be visible.

The unequivocal identification would hinge on observing the requisite bands for both functional groups: the extremely broad X-H stretch, the intense C=O stretch, the C-O stretch, and the pyrazole ring stretches.

Conclusion

The infrared spectra of carboxylic acids and pyrazoles are both dominated by the effects of strong intermolecular hydrogen bonding, leading to broad X-H stretching bands that can overlap. However, a systematic analysis provides clear, distinguishing features. The definitive presence of a strong carbonyl (C=O) absorption around 1700 cm⁻¹, coupled with a C-O stretch and a broad O-H bend, is the unmistakable signature of a carboxylic acid. Conversely, the absence of a C=O band and the presence of characteristic C=N and C=C ring stretching modes in the fingerprint region confirm the pyrazole moiety. By understanding these key differences and employing rigorous experimental technique, researchers can leverage IR spectroscopy as a powerful and reliable tool for structural elucidation in drug discovery and development.

References

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 21.3: Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

  • Kwantlen Polytechnic University. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Northern Illinois University. (n.d.). FT-IR Sample Preparation. Retrieved from [Link]

  • AntsLAB. (2019, May 15). KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press. Retrieved from [Link]

  • ResearchGate. (n.d.). How to prepare IR samples?. Retrieved from [Link]

  • Oregon State University. (2020, February 7). Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). Retrieved from [Link]

  • MDPI. (2023, July 14). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved from [Link]

  • Visnav. (2022, July 27). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Retrieved from [Link]

  • PMC. (2025, October 29). Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. Retrieved from [Link]

  • PMC. (2024, November 22). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Retrieved from [Link]

  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(5-bromo-1H-pyrazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers in the chemical and pharmaceutical sciences, our responsibility extends beyond synthesis and discovery to the entire lifecycle of a chemical, culminating in its safe and compliant disposal. Improper waste management not only poses significant risks to personnel and the environment but also contravenes stringent regulatory frameworks. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 2-(5-bromo-1H-pyrazol-1-yl)propanoic acid, ensuring safety, compliance, and scientific integrity.

Foundational Assessment: Understanding the Hazard Profile

Before any disposal procedure can be defined, a thorough understanding of the chemical's intrinsic properties and associated hazards is paramount. While a specific Safety Data Sheet (SDS) for this exact compound may not always be readily available, its structure provides critical clues to its classification and handling requirements.

  • Halogenated Organic Compound: The presence of a bromine atom on the pyrazole ring firmly places this molecule in the category of halogenated organic compounds.[1][2] This is the single most important classification for its waste segregation. Halogenated wastes require specific disposal pathways, often involving high-temperature incineration under controlled conditions to prevent the formation of toxic dioxins or furans.[1][3]

  • Carboxylic Acid Moiety: The propanoic acid group imparts acidic properties to the molecule. Therefore, it should be treated as a corrosive substance, capable of causing skin burns and eye damage upon contact.[4][5][6] It should not be mixed with bases or strong oxidizing agents in the same waste container.[4][7]

  • Biologically Active Scaffold: The pyrazole ring is a well-known "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmaceutical compounds.[8][9][10] This implies a potential for biological activity, and the compound should be handled with appropriate care to avoid exposure.

Based on this assessment, this compound must be treated as Halogenated, Acidic, Potentially Biologically Active Hazardous Waste .

Core Disposal Protocol: A Step-by-Step Methodology

This protocol is designed to ensure compliance with major regulatory standards such as the Resource Conservation and Recovery Act (RCRA) and to build a culture of safety within the laboratory.[11]

Step 1: Personal Protective Equipment (PPE) and Immediate Handling Before handling the waste, ensure appropriate PPE is worn. This includes:

  • Chemical-resistant gloves (e.g., nitrile).

  • Chemical safety goggles or a face shield.

  • A laboratory coat. All handling of the waste, including transfer to a waste container, should ideally be performed inside a chemical fume hood to minimize inhalation exposure.[2]

Step 2: Critical Waste Segregation Proper segregation is the cornerstone of safe and cost-effective chemical waste management.

  • Primary Directive: Designate a specific waste container exclusively for Halogenated Organic Waste .

  • DO NOT mix this waste with non-halogenated organic solvents (e.g., acetone, ethanol, hexanes).[12][13][14] Co-mingling these streams complicates the disposal process and significantly increases costs.[2][13]

  • DO NOT mix with other waste categories such as aqueous waste, acids, bases, or heavy metals.[1][2]

Step 3: Container Selection and Labeling The integrity of the waste containment system is non-negotiable.

  • Container Choice: Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass carboy, that is in good condition with no cracks or deterioration.[3][12] The container must have a secure, leak-proof, threaded cap.[11][12]

  • Labeling: Label the container before the first drop of waste is added.[15] The label must be a designated "HAZARDOUS WASTE" tag provided by your institution's Environmental Health & Safety (EHS) department.[2][12][16] It must include:

    • The words "Hazardous Waste."

    • The full, unabbreviated chemical name: "Waste this compound." If it is in a solvent solution, list all components and their approximate percentages.[13]

    • The specific hazard characteristics (e.g., Corrosive, Toxic, Environmental Hazard).

    • The accumulation start date (the date the first drop of waste was added).

    • The name and contact information of the generating researcher or lab.[16]

Step 4: Waste Accumulation and Storage Waste must be stored safely at its point of generation in a Satellite Accumulation Area (SAA).

  • Location: The SAA must be under the control of laboratory personnel.[11]

  • Containment: Keep the waste container closed at all times except when actively adding waste.[12][15] Store the container within a secondary containment system, such as a plastic tub, to contain any potential leaks.[3][12]

  • Volume Limits: Do not overfill the container; leave at least 10% of headspace at the top to allow for expansion.[12][14] Follow institutional limits for the maximum volume of hazardous waste that can be stored in an SAA (e.g., 55 gallons total, or 1 quart of acutely toxic waste).

Step 5: Final Disposal Laboratory personnel are responsible for the safe interim storage of waste, not its final disposal.

  • Professional Removal: Once the container is nearly full or has been stored for the maximum allowed time (often 90-180 days, check with your EHS), contact your institution's EHS department to request a waste pickup.[16]

  • Prohibition: Under NO circumstances should this chemical or its solutions be disposed of down the sanitary sewer.[15] This is a serious regulatory violation and can cause significant environmental damage.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate hazards.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Isolate the Area: Evacuate the immediate area of the spill.

  • Don PPE: If the spill is small and you are trained to handle it, don appropriate PPE, including a respirator if the material is volatile or dusty.

  • Contain and Absorb: Use a chemical spill kit with an inert absorbent material (e.g., vermiculite or sand) to contain and absorb the spill. Do not use combustible materials like paper towels for large spills.

  • Collect Waste: Carefully sweep or scoop the absorbed material and contaminated debris into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent or soap and water. The cleaning materials must also be disposed of as hazardous waste.[17]

  • Report: For large spills or any spill you are not equipped or trained to handle, evacuate the area, and immediately contact your institution's EHS or emergency response team.[2]

Summary and Visual Guides

To facilitate quick reference and clear decision-making, the following table and workflow diagram summarize the critical disposal parameters for this compound.

Table 1: Disposal Parameters at a Glance

Parameter Guideline Rationale & Reference
Waste Category Halogenated Organic Acid Waste Contains bromine, classifying it as halogenated.[1][2] The propanoic acid moiety makes it acidic.
Primary Hazards Corrosive, Environmental Hazard, Potentially Biologically Active Based on the propanoic acid functional group, the persistent nature of halogenated organics, and the pyrazole scaffold.[4][10][13]
Segregation Critical. Do NOT mix with non-halogenated solvents or other waste streams. Prevents dangerous reactions and simplifies disposal. Mixing waste streams significantly increases disposal costs.[2][12][13]
Container Type High-Density Polyethylene (HDPE) or glass carboy with a secure, threaded cap. Must be compatible with corrosive and organic waste.[3][12] The container must be free of damage and leak-proof.[11][12]
Labeling Use an official "Hazardous Waste" tag with the full chemical name, hazard pictograms, and accumulation start date. Required by regulations like RCRA. Ensures clear identification and safe handling for all personnel.[2][15]
Storage In a designated Satellite Accumulation Area (SAA) with secondary containment. The SAA must be at or near the point of generation and under the control of laboratory personnel.[2][11] Secondary containment mitigates spills.[3]

| Disposal Method | Professional disposal via institutional Environmental Health & Safety (EHS). Likely high-temperature incineration. | Do not dispose of down the drain.[15] Incineration is a common method for destroying hazardous organic waste.[1][3] |

Diagram 1: Disposal Decision Workflow

DisposalWorkflow start Waste Generation This compound identify Step 1: Chemical Identification - Halogenated Organic - Acidic & Corrosive - Potentially Biologically Active start->identify segregate Step 2: Segregate Waste identify->segregate halo_stream Halogenated Organic Waste Stream segregate->halo_stream YES other_stream Other Waste Streams (Non-Halogenated, Aqueous, etc.) segregate->other_stream NO containerize Step 3: Containerize & Label - Use compatible, sealed container - Attach 'Hazardous Waste' tag - List all components halo_stream->containerize storage Step 4: Store in SAA - At point of generation - Use secondary containment - Keep container closed containerize->storage pickup Step 5: Schedule Disposal - Contact institutional EHS - Do not exceed storage time limits storage->pickup end Compliant Destruction (via EHS Vendor) pickup->end

Caption: Decision workflow for proper segregation and disposal.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.
  • Properly Managing Chemical Waste in Laboratories. Ace Waste.
  • Management of Waste. Prudent Practices in the Laboratory - NCBI Bookshelf. NIH.
  • Chemical Waste Procedures. Division of Research Safety - University of Illinois.
  • WASTE MANAGEMENT. Bucknell University.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Proper Disposal Procedures for Halogenated Solvents (Hal-HS). Benchchem.
  • Halogenated Solvents in Laboratories. Campus Operations, Temple University.
  • Organic solvent waste. Kemicentrum.
  • Exploring the Synthesis and Applications of 4-Bromo-1H-Pyrazole in Organic Chemistry. Benchchem.
  • Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2. ResearchGate.
  • Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations. AIP Publishing.
  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. MDPI.
  • Material Safety Data Sheet. Phoenix Pharmaceuticals, Inc.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Safety Data Sheet. Greenbook.net.
  • SAFETY DATA SHEET. TCI Chemicals.
  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
  • Hazardous Substance Fact Sheet - Propionic Acid. NJ.gov.
  • Material Safety Data Sheet - Propionic acid. Delta.
  • Safety Data Sheet - Propionic acid. DC Fine Chemicals.
  • Method Chemicals Disposal. OSU Seafood Lab.
  • Safety Data Sheet: Propionic acid. Carl ROTH.
  • Propionic Acid - Safety Data Sheet. AquaPhoenix Scientific.
  • NIH Waste Disposal Guide 2022. National Institutes of Health.
  • Hazardous Spills: The Safe Handling of Hazardous Drugs. Pennsylvania Patient Safety Authority.
  • Pharmaceutical Waste Disposal. PureWay Compliance.
  • Investigational Drug/Pharmaceutical Substance Disposal (non-DEA controlled substance). University of Colorado Anschutz Medical Campus.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.